Pyrrolidine-2,3-dicarboxylic acid hydrochloride
Descripción
BenchChem offers high-quality Pyrrolidine-2,3-dicarboxylic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrrolidine-2,3-dicarboxylic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
pyrrolidine-2,3-dicarboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4.ClH/c8-5(9)3-1-2-7-4(3)6(10)11;/h3-4,7H,1-2H2,(H,8,9)(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BENFDRYXDLXALL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C1C(=O)O)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1706418-84-9 | |
| Record name | pyrrolidine-2,3-dicarboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Pyrrolidine-2,3-Dicarboxylic Acid Hydrochloride: A Technical Guide to Stereospecific Glutamate Modulation
Executive Summary
In the study of excitatory neurotransmission, the spatial and temporal dynamics of glutamate in the synaptic cleft are tightly regulated by Excitatory Amino Acid Transporters (EAATs). Pyrrolidine-2,3-dicarboxylic acid (PDC) hydrochloride serves as a pivotal pharmacological tool in this domain. As a conformationally restricted glutamate analogue, PDC's pharmacological profile is strictly dictated by its stereochemistry. The trans-isomer functions as a competitive inhibitor of EAATs, enabling researchers to isolate transporter-dependent synaptic spillover, while the cis-isomer acts as a direct agonist at N-methyl-D-aspartate (NMDA) receptors[1].
This whitepaper provides an in-depth analysis of the chemical properties, stereospecific pharmacology, and validated experimental methodologies for utilizing pyrrolidine-2,3-dicarboxylic acid hydrochloride in advanced neurobiological assays.
Chemical Structure & Physicochemical Properties
Pyrrolidine-2,3-dicarboxylic acid is structurally related to endogenous glutamate but features a pyrrolidine ring that restricts the conformational flexibility of the carboxylate and amino groups. The hydrochloride salt form is specifically engineered for high aqueous solubility, an essential requirement for continuous perfusion in artificial cerebrospinal fluid (aCSF) during electrophysiological recordings.
Quantitative Data Summary
| Property | Value / Description |
| Chemical Name | Pyrrolidine-2,3-dicarboxylic acid hydrochloride |
| CAS Number | 1706418-84-9 |
| Molecular Formula | C₆H₉NO₄ · HCl (C₆H₁₀ClNO₄) |
| Molecular Weight | 195.60 g/mol |
| Physical Form | Solid powder (White to off-white) |
| Solubility | Highly soluble in H₂O and aCSF (due to HCl salt) |
| Primary Targets | EAAT1-4 (trans-isomer); NMDA Receptors (cis-isomer) |
Stereospecific Pharmacology & Mechanistic Pathways
The utility of PDC lies in its ability to probe the causality of synaptic clearance mechanisms. The stereocenter configuration at C2 and C3 dictates the molecule's receptor/transporter affinity.
trans-2,3-PDC: EAAT Inhibition and Synaptic Spillover
The trans-isomer of PDC is a well-characterized, competitive, and transportable inhibitor of glial and neuronal glutamate transporters (EAAT1-4). Mechanistic Causality: Under normal physiological conditions, EAATs rapidly clear glutamate from the synaptic cleft, preventing receptor desensitization and excitotoxicity. By introducing trans-2,3-PDC, researchers competitively block these transporters. Because the clearance rate drops, synaptically released glutamate diffuses beyond the active zone—a phenomenon known as "synaptic spillover." This spillover subsequently activates extrasynaptic NMDA receptors, significantly prolonging the decay kinetics of Excitatory Postsynaptic Currents (EPSCs)[2].
cis-2,3-PDC: NMDA Receptor Agonism
Conversely, the D,L-cis-2,3-PDC isomer exhibits a distinct pharmacological profile. It reduces sodium-independent [³H]-L-glutamate binding to cerebral plasma membranes and acts as a direct agonist at NMDA receptors. In vivo, intracerebroventricular administration of cis-2,3-PDC induces dose-dependent, generalized tonic-clonic convulsions, which are fully protected against by NMDA receptor antagonists like MK-801[1].
Mechanism of trans-PDC inhibiting EAATs, leading to glutamate spillover and NMDAR activation.
Stereocontrolled Synthesis
The synthesis of pyrrolidine-2,3-dicarboxylic acid derivatives (including complex analogues like kainic acid) requires rigorous stereochemical control. A widely adopted, highly efficient route utilizes inexpensive trans-4-hydroxy-L-proline as the starting material[3].
Synthesis Logic:
-
Protection & Activation: The amine and carboxylic acid groups of trans-4-hydroxy-L-proline are protected.
-
Diastereoselective Alkylation: A critical enolate alkylation step is performed at the C3 position. Treatment with lithium hexamethyldisilazide (LiHMDS) at −78 °C generates the enolate, which is then trapped by an electrophile to establish the C3 stereocenter with high diastereoselectivity[4].
-
Deprotection & Salt Formation: Following the construction of the dicarboxylic acid framework, global deprotection is achieved via hydrolysis. The final product is treated with aqueous hydrochloric acid and lyophilized to yield the highly pure pyrrolidine-2,3-dicarboxylic acid hydrochloride salt, ensuring optimal stability and solubility for biological assays.
Self-Validating Experimental Protocols
To ensure scientific integrity, every assay utilizing PDC must incorporate self-validating control loops (e.g., baseline establishment and washout recovery) to prove that observed effects are strictly drug-dependent.
Protocol A: Ex Vivo Electrophysiological Isolation of NMDA Currents
This protocol utilizes trans-2,3-PDC to demonstrate the role of EAATs in shaping NMDA receptor kinetics in hippocampal or spinal dorsal horn slices[2].
Rationale: Because NMDA receptors are subject to a voltage-dependent Mg²⁺ block at resting membrane potentials, neurons must be voltage-clamped at +40 mV to isolate the pure transporter-dependent NMDA kinetics without interference from dynamic Mg²⁺ unblocking.
-
Slice Preparation: Prepare 300 μm acute brain slices in ice-cold sucrose-substituted aCSF. Transfer to a recording chamber continuously perfused with standard aCSF (bubbled with 95% O₂ / 5% CO₂) at 32°C[5].
-
Pharmacological Isolation: Add 10 μM CNQX (to block AMPA/kainate receptors) and 10 μM bicuculline (to block GABA_A receptors) to the aCSF.
-
Baseline Recording: Patch a pyramidal neuron in whole-cell configuration. Voltage-clamp the cell at +40 mV. Evoke EPSCs via a stimulating electrode. Record baseline NMDA EPSCs until the amplitude and decay time constant (τ) are stable for 10 minutes.
-
PDC Perfusion: Switch perfusion to aCSF containing 100 μM trans-2,3-PDC hydrochloride.
-
Measurement: Record the evoked EPSCs. You will observe a significant increase in the decay time constant (e.g., from ~200 ms to >700 ms) due to glutamate spillover[2].
-
Washout (Validation): Washout the PDC with standard aCSF for 20 minutes. The EPSC decay kinetics must return to baseline, validating that the prolongation was reversibly caused by EAAT blockade.
Self-validating electrophysiology workflow for isolating EAAT-dependent NMDA currents.
Protocol B: [³H]-L-Glutamate Synaptosomal Uptake Assay
This assay quantifies the competitive inhibitory potency (IC₅₀/Kᵢ) of PDC on sodium-dependent glutamate transport[6].
-
Synaptosome Preparation: Homogenize cortical tissue in 320 mM sucrose buffer (pH 7.4). Centrifuge at 1,000 × g for 5 min (keep supernatant S1). Centrifuge S1 at 10,000 × g for 20 min to yield the synaptosomal pellet (P2). Resuspend P2 in HEPES-buffered aCSF.
-
Incubation: Aliquot synaptosomes into tubes containing varying concentrations of PDC hydrochloride (0.1 μM to 1 mM).
-
Radioligand Addition: Initiate the reaction by adding 50 nM [³H]-L-glutamate. Incubate at 37°C for exactly 5 minutes.
-
Termination: Stop the reaction by rapid vacuum filtration through GF/B glass fiber filters, followed by three washes with 5 mL of ice-cold aCSF to remove unbound radioligand.
-
Quantification: Transfer filters to scintillation vials, add scintillation cocktail, and measure radioactivity. Plot the dose-response curve to calculate the IC₅₀.
References
-
D,L-cis-2,3-Pyrrolidine dicarboxylate alters[3H]-L-glutamate binding and induces convulsions in mice. Pharmacology Biochemistry and Behavior, (2003). URL:[Link]
-
Glutamate Transporters Prevent Excessive Activation of NMDA Receptors and Extrasynaptic Glutamate Spillover in the Spinal Dorsal Horn. Journal of Neurophysiology, (2006). URL:[Link]
-
Stereocontrolled Synthesis of (−)-Kainic Acid from trans-4-Hydroxy-l-proline. The Journal of Organic Chemistry, (2005). URL:[Link]
-
Mapping the Aspartic Acid Binding Site of Escherichia coli Asparagine Synthetase B Using Substrate Analogs. Journal of Medicinal Chemistry, (2001). URL:[Link]
-
Development of μ-Low-Flow-Push–Pull Perfusion Probes for Ex Vivo Sampling from Mouse Hippocampal Tissue Slices. Analytical Chemistry, (2017). URL:[Link]
-
Triterpene 3β, 6β, 16β trihidroxilup-20(29)-ene protects against excitability and oxidative damage. Neuropharmacology, (2013). URL:[Link]
Sources
- 1. D,L-cis-2,3-Pyrrolidine dicarboxylate alters [3H]-L-glutamate binding and induces convulsions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glutamate Transporters Prevent Excessive Activation of NMDA Receptors and Extrasynaptic Glutamate Spillover in the Spinal Dorsal Horn - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ufsm.br [ufsm.br]
The Dual Modulatory Role of Pyrrolidine-2,3-Dicarboxylic Acid Hydrochloride in Excitatory Amino Acid Transport and Receptor Activation
Executive Summary
Maintaining glutamate homeostasis in the central nervous system is entirely dependent on the rapid clearance of this neurotransmitter by Excitatory Amino Acid Transporters (EAATs). When developing therapeutics for neurodegenerative diseases or ischemic stroke, understanding the precise kinetic behavior of EAAT modulators is critical.
While its structural isomer, pyrrolidine-2,4-dicarboxylic acid (2,4-PDC), is widely utilized as a benchmark EAAT inhibitor, pyrrolidine-2,3-dicarboxylic acid hydrochloride (2,3-PDC) presents a highly complex, dual-modulatory profile. It acts as both a competitive substrate at EAATs and a potent agonist at N-methyl-D-aspartate (NMDA) receptors. This whitepaper provides an in-depth mechanistic framework, quantitative binding data, and self-validating experimental workflows for isolating and analyzing the transport dynamics of 2,3-PDC in preclinical models.
Mechanistic Framework: Substrate vs. Inhibitor Dynamics
To accurately interpret the pharmacological effects of 2,3-PDC, one must distinguish between a non-transportable blocker and a transportable substrate.
EAATs (predominantly GLT-1/EAAT2 in astrocytes) utilize the steep electrochemical gradients of Na⁺ and K⁺ to drive glutamate into the intracellular space against its concentration gradient. 2,3-PDC structurally mimics glutamate, allowing it to bind to the EAAT recognition site with high affinity. However, because it is a transportable substrate, its net effect on extracellular glutamate levels is highly dependent on the metabolic state of the cell.
Under normoxic conditions, 2,3-PDC competitively inhibits the uptake of endogenous glutamate. Under ischemic or energy-depleted conditions (where the Na⁺/K⁺-ATPase fails and ion gradients collapse), EAATs reverse their direction. In this state, transportable substrates like 2,3-PDC can actually drive the efflux of intracellular glutamate back into the synapse, exacerbating excitotoxicity (1)[1]. Concurrently, 2,3-PDC directly binds to and activates post-synaptic NMDA receptors, creating a compounding excitotoxic cascade (2)[2].
Fig 1: Dual pharmacological mechanism of 2,3-PDC on EAATs and NMDA receptors.
Quantitative Pharmacological Profile
To design robust assays, researchers must account for the differing affinities of pyrrolidine-dicarboxylate derivatives across target sites. Methylation of the pyrrolidine ring at the 5-position drastically enhances NMDA excitotoxic potency, while the 2,4-isomer remains the standard for isolated EAAT inhibition (3)[3].
Table 1: Pharmacological Binding and Activation Metrics
| Compound Variant | Primary Target | Assay Type | Quantitative Value | Ref |
| L-trans-2,3-PDC | NMDA Receptor | ³H-glutamate binding | IC₅₀ = 1.2 µM | [2] |
| L-trans-2,3-PDC | NR1A/NR2B Receptors | Agonist activation | EC₅₀ = 16 µM | [2] |
| cis-5-methyl-L-trans-2,3-PDC | NMDA Receptor | ³H-glutamate binding | IC₅₀ = 0.4 µM | [2] |
| trans-5-methyl-L-trans-2,3-PDC | NMDA Receptor | ³H-glutamate binding | IC₅₀ = 1.4 µM | [2] |
| L-trans-2,4-PDC | EAAT (GLT-1/EAAT2) | Glutamate transport | Kᵢ = 4.6 µM | [3] |
| L-trans-2,4-PDC | EAAT2 | FMP Assay | Kₘ = 7.7 µM | [4] |
Experimental Methodologies: Radioligand Efflux Assay
As an application scientist, I frequently encounter assays that fail to distinguish between EAAT inhibition and EAAT reversal. To isolate the transport-modulating effects of 2,3-PDC from its NMDA-agonism, we must utilize primary astrocyte cultures (which lack functional NMDA receptors but express high levels of EAAT2).
The following protocol is designed as a self-validating system . By carefully selecting our radioligand and incorporating metabolic depletion, we establish a definitive causal link between 2,3-PDC application and transporter reversal.
Step-by-Step Workflow
Step 1: Astrocyte Culturing & Maturation Seed primary rat cortical astrocytes in 24-well plates. Culture for 14-21 days to ensure maximal upregulation of GLT-1/EAAT2 expression.
Step 2: Radioligand Loading Incubate cells with 50 nM [³H]-D-aspartate for 20 minutes. Causality Check: Why D-aspartate instead of L-glutamate? D-aspartate is a transportable substrate for EAATs but is not metabolized by intracellular enzymes like glutamine synthetase. This ensures that measured radioactivity strictly reflects transport dynamics rather than metabolic breakdown (4)[4].
Step 3: ATP Depletion (Metabolic Inhibition) Wash cells and apply a buffer containing antimycin A (10 µM) and iodoacetate (1 mM) for 15 minutes. Causality Check: This step collapses the Na⁺/K⁺ gradient, mimicking ischemic stroke conditions and priming the EAATs for reverse transport (1)[1].
Step 4: 2,3-PDC Application & Efflux Measurement Introduce 100 µM 2,3-PDC hydrochloride into the extracellular buffer. Collect superfusate fractions every 2 minutes. Lyse the cells at the end of the experiment to determine remaining intracellular radioactivity. Measure all fractions via liquid scintillation counting.
Step 5: System Self-Validation Run a parallel control cohort treated with DL-TBOA (a non-transportable EAAT blocker). Validation Logic: If DL-TBOA abolishes the efflux while 2,3-PDC sustains or enhances it, the system proves that the cellular membrane remains intact and the observed efflux is strictly mediated by EAAT reversal, not non-specific leakage.
Fig 2: Self-validating workflow for measuring 2,3-PDC-induced EAAT uptake reversal.
Advanced Applications in Ex Vivo Sampling
Beyond in vitro cellular assays, 2,3-PDC is highly valuable in ex vivo models for mapping localized neurotransmitter dynamics. Recent advancements in micro-low-flow push-pull perfusion (μLFPS) allow researchers to continuously sample extracellular fluid from hippocampal tissue slices. By introducing 2,3-PDC via the perfusion probe, scientists can induce localized transport blockade and monitor the real-time accumulation of endogenous amino acids with high temporal resolution (up to 30 seconds) (5)[5].
Conclusion
Pyrrolidine-2,3-dicarboxylic acid hydrochloride is a sophisticated pharmacological tool that demands rigorous experimental design. Because it acts as both an NMDA agonist and a transportable EAAT substrate, researchers must utilize carefully controlled, self-validating assays—such as D-aspartate loading combined with metabolic depletion—to isolate its specific mechanisms of action. Mastering these dynamics is essential for the accurate preclinical evaluation of novel neurotherapeutics.
References
-
Cayman Chemical. L-trans-Pyrrolidine-2,4-dicarboxylic Acid Product Information.3
-
PubMed / NIH. Differing effects of substrate and non-substrate transport inhibitors on glutamate uptake reversal.1
-
PubMed / NIH. Methylation of the NMDA receptor agonist L-trans-2,3-pyrrolidine-dicarboxylate: enhanced excitotoxic potency and selectivity.2
-
Tocris Bioscience. L-trans-2,4-PDC | Glutamate (EAAT) Transporters.4
-
ACS Publications. Development of μ-Low-Flow-Push–Pull Perfusion Probes for Ex Vivo Sampling from Mouse Hippocampal Tissue Slices.5
Sources
- 1. Differing effects of substrate and non-substrate transport inhibitors on glutamate uptake reversal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methylation of the NMDA receptor agonist L-trans-2,3-pyrrolidine-dicarboxylate: enhanced excitotoxic potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. L-trans-2,4-PDC | Glutamate (EAAT) Transporters | Tocris Bioscience [tocris.com]
- 5. pubs.acs.org [pubs.acs.org]
In Vitro Stability of Pyrrolidine-2,3-Dicarboxylic Acid Hydrochloride Solutions: A Technical Guide
Executive Summary
Pyrrolidine-2,3-dicarboxylic acid (PDC) is a conformationally restricted analogue of glutamate, extensively utilized in neurochemical research as a competitive inhibitor of excitatory amino acid transporters (EAATs)[1]. While the solid hydrochloride (HCl) salt of PDC exhibits excellent long-term stability, its integrity in aqueous in vitro systems—such as artificial cerebrospinal fluid (aCSF) or cell culture media—is highly variable. Because degraded PDC solutions lead to incomplete receptor blockade and artifactual data during sensitive assays like microdialysis[2], understanding and controlling the degradation kinetics of PDC HCl is a critical requirement for assay reproducibility.
This guide provides a comprehensive framework for managing the in vitro stability of PDC HCl, detailing the chemical mechanisms of its degradation, quantitative stability profiles, and self-validating experimental protocols to ensure absolute data integrity.
Mechanistic Grounding: The Chemistry of PDC HCl Degradation
To design an effective handling protocol, one must first understand why PDC HCl degrades in solution. The stability of pyrrolidine dicarboxylic acids is heavily dependent on pH, temperature, and the nucleophilic nature of the solvent.
-
pH-Dependent Epimerization and Lactamization : In its solid HCl salt form, the pyrrolidine nitrogen is protonated, rendering the molecule highly stable. However, when dissolved in physiological buffers (pH 7.2–7.4), the carboxylic acid groups deprotonate, and the secondary amine becomes a free base. Under these conditions, the molecule is susceptible to slow epimerization at the C2 or C3 chiral centers[3]. Furthermore, intramolecular cyclization (lactamization) can occur over time, effectively neutralizing its ability to mimic glutamate and bind to EAATs.
-
Thermal Degradation : Elevated temperatures, particularly the 37°C required for live-cell in vitro assays, accelerate decarboxylation and hydrolysis. Industry standards for structurally related pyrrolidine dicarboxylic acids explicitly warn against storing aqueous solutions at room temperature or above for more than 24 hours[4].
-
Microbial and Oxidative Vulnerability : Dilute aqueous solutions of amino acid analogues are prime targets for microbial growth. Without the addition of bacteriostatic agents (which are often toxic to in vitro cell models), solutions must be considered highly perishable.
Fig 1. Mechanism of EAAT blockade by PDC hydrochloride.
Quantitative Stability Profiling
To prevent the use of compromised reagents, researchers must adhere to strict temporal limits based on the solvent environment. The following table synthesizes the degradation kinetics of PDC HCl solutions across standard laboratory conditions.
| Solvent / Buffer System | pH Level | Storage Temperature | Estimated Half-Life ( t1/2 ) | Recommended Max Storage |
| Sterile ddH₂O (Stock) | ~3.5 (Acidic) | -80°C | > 12 months | 6 months |
| Sterile ddH₂O (Stock) | ~3.5 (Acidic) | 4°C | ~3 weeks | 1 week |
| aCSF / PBS (Working) | 7.4 (Physiological) | 22°C (Room Temp) | ~48 hours | < 24 hours[4] |
| Cell Culture Media | 7.4 (Physiological) | 37°C (Incubator) | < 12 hours | Prepare fresh immediately |
Data Interpretation: The causality here is clear—maintaining a low pH preserves the protonated state of the amine, preventing intramolecular reactions. Once the compound is introduced into a physiological pH environment, its degradation clock accelerates rapidly.
Self-Validating Experimental Protocols
A robust experimental design does not merely assume reagent stability; it actively verifies it. The following workflows ensure that PDC HCl solutions remain potent from powder to assay.
Protocol A: Preparation and Cryopreservation of Stock Solutions
Causality: Dissolving the solid directly into physiological buffers limits its shelf life to a single day. By creating an acidic, concentrated stock, you arrest degradation kinetics.
-
Weighing : Equilibrate the solid PDC HCl vial to room temperature in a desiccator to prevent condensation, which can trigger localized hydrolysis.
-
Dissolution : Dissolve the powder in sterile, degassed double-distilled water (ddH₂O) to create a 10 mM to 50 mM stock solution. Do not adjust the pH. The natural acidity of the dissolved HCl salt (pH ~3.5) acts as a chemical preservative.
-
Aliquoting : Divide the stock into single-use aliquots (e.g., 50 µL) in low-bind microcentrifuge tubes to prevent repeated freeze-thaw cycles, which introduce oxidative stress and micro-fractures in the solute matrix.
-
Storage : Flash-freeze the aliquots in liquid nitrogen and transfer to -80°C for long-term storage.
Protocol B: Working Solution Preparation and Real-Time Verification
Causality: To ensure that the EAAT blockade observed in assays like microdialysis[2] is quantitatively accurate, the working solution must be verified analytically before application.
-
Thawing : Thaw a single stock aliquot on ice immediately prior to the experiment.
-
Dilution : Dilute the stock into the target physiological buffer (e.g., aCSF at pH 7.4) to achieve the desired working concentration (typically 100 µM to 1 mM).
-
HPLC-ECD Quality Control (The Self-Validating Step) :
-
Before applying the solution to the biological model, inject a 10 µL sample into an HPLC system equipped with Electrochemical Detection (HPLC-ECD) or LC-MS.
-
Establish the Area Under the Curve (AUC) for the parent PDC peak.
-
Validation Rule: If secondary peaks (indicating epimers or lactam degradation products) account for >5% of the total AUC, discard the solution.
-
-
Application : Administer the verified working solution to the in vitro system. Discard any remaining working solution after 12 hours.
Fig 2. Optimal workflow for PDC solution preparation and stability validation.
References
-
Wang, P., et al. "In Vivo Monitoring of Dopamine by Microdialysis with 1 min Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection." Analytical Chemistry - ACS Publications.[2] URL:[Link]
-
Boehmer, C. G., et al. "Mapping the Aspartic Acid Binding Site of Escherichia coli Asparagine Synthetase B Using Substrate Analogs." Journal of Medicinal Chemistry - ACS Publications.[3] URL:[Link]
-
Fink-Jensen, A., et al. "Effects of Uptake Carrier Blockers SK & F 89976-A and L-trans-PDC on in Vivo Release of Amino Acids in Rat Hippocampus." PubMed.[1] URL:[Link]
Sources
Pyrrolidine-2,3-dicarboxylic acid hydrochloride: A Comprehensive Guide to Safe Handling and Laboratory Use
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Pyrrolidine-2,3-dicarboxylic acid hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a constrained amino acid analog, its rigid structure serves as a valuable scaffold for designing novel therapeutic agents, including enzyme inhibitors and receptor ligands. The hydrochloride salt form generally enhances stability and solubility, making it a common choice for research and development applications.
This guide provides a comprehensive overview of the material safety data, handling procedures, and emergency protocols for Pyrrolidine-2,3-dicarboxylic acid hydrochloride. As laboratory professionals, a foundational understanding of a compound's hazard profile is not merely a regulatory formality but a prerequisite for sound scientific practice. This document synthesizes available safety data with established laboratory best practices to ensure its safe and effective use in a research environment.
Section 1: Hazard Identification and Risk Assessment
A thorough risk assessment is the cornerstone of laboratory safety. Before any handling of Pyrrolidine-2,3-dicarboxylic acid hydrochloride, a researcher must understand its potential hazards. This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following designations.
GHS Classification
The known hazard classifications for Pyrrolidine-2,3-dicarboxylic acid hydrochloride are summarized below.[1][2]
| Classification | Hazard Code | Description |
| GHS Pictogram | GHS07 | Exclamation Mark : Indicates less severe hazards, such as irritation or acute toxicity.[1] |
| Signal Word | Warning | Indicates a less severe hazard level than "Danger".[1] |
| Acute Toxicity, Oral | H303 | May be harmful if swallowed.[2] |
| Skin Irritation | H315 | Causes skin irritation.[1][2] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1] |
Interpretation of Hazards for Laboratory Practice
The causality behind these classifications dictates the necessary precautions:
-
H315 (Skin Irritation) & H319 (Serious Eye Irritation): The primary risks associated with this compound are dermal and ocular. Direct contact with the powder can lead to inflammation, redness, and discomfort. The hydrochloride salt can contribute to this irritancy. Therefore, preventing contact through appropriate personal protective equipment is critical.
-
H335 (Respiratory Irritation): As a fine powder, the compound can become airborne during handling (e.g., weighing, transferring).[1] Inhalation of these fine particles can irritate the mucous membranes of the respiratory tract, leading to coughing and shortness of breath. This necessitates the use of engineering controls like a chemical fume hood.
-
H303 (May be harmful if swallowed): While classified as having lower acute oral toxicity, ingestion should always be avoided through strict hygiene practices.[2]
Pre-Handling Risk Assessment Workflow
Before commencing any experiment, researchers must perform a risk assessment. This workflow ensures that all potential hazards are identified and mitigated.
Caption: Decision workflow for selecting appropriate PPE.
Section 3: Safe Handling and Storage Protocols
Adherence to strict protocols during handling and storage is essential to prevent accidents and maintain the integrity of the compound.
Step-by-Step Protocol for Handling Solid Compound
-
Preparation: Before retrieving the compound, ensure your fume hood is operational, the work surface is clean, and all necessary equipment (spatulas, weigh boats, glassware) is inside the hood. Don appropriate PPE. [3]2. Weighing: To minimize the generation of airborne dust, do not pour the powder directly from the storage bottle. Use a clean spatula to carefully transfer the desired amount of solid to a weigh boat on a tared balance located within the fume hood.
-
Transfer: Gently tap the weigh boat to transfer the solid into your reaction vessel or solvent.
-
Dissolving: If preparing a solution, add the solvent to the solid slowly to avoid splashing.
-
Cleanup: After use, promptly and securely close the container. Wipe down the spatula and work surface with a damp cloth to collect any residual powder. Dispose of the cloth and weigh boat as solid chemical waste.
-
Post-Handling: Remove gloves and wash hands thoroughly with soap and water. [4][5]
Storage Requirements
-
Conditions: Store at room temperature in a dry, well-ventilated area. [1]* Container: Keep the container tightly closed to prevent moisture absorption and contamination. [5][6]Opened containers must be carefully resealed and kept upright. [5]* Incompatibilities: While specific reactivity data for this compound is limited, general principles suggest storing it away from strong oxidizing agents and strong bases. [6]The hydrochloride salt is generally stable, but contact with strong bases could liberate the free amine, which may have different reactivity and handling requirements.
Section 4: Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
First-Aid Measures
The following table summarizes the immediate actions to be taken in case of exposure, based on the compound's precautionary statements. [1]Medical attention should always be sought following any significant exposure.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If respiratory irritation persists, seek medical attention. [4] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. [7][4]If skin irritation occurs, seek medical advice. [1] |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a poison center or doctor. [5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor if you feel unwell. [5] |
Small-Scale Spill Management (Solid Powder <1 g)
-
Alert & Isolate: Alert personnel in the immediate area. Restrict access to the spill zone.
-
Contain: If safe to do so, prevent the powder from becoming airborne. Do NOT dry sweep.
-
Cleanup: Gently cover the spill with a damp paper towel or use a spill kit with an appropriate absorbent material to wet the powder. Carefully wipe up the material, working from the outside in.
-
Decontaminate: Clean the spill area with soap and water. [8]5. Dispose: Place all contaminated materials (paper towels, gloves) into a sealed plastic bag, label it as hazardous waste, and dispose of it according to your institution's EHS guidelines. [4]6. For large spills (>1 L of solution or significant powder release), evacuate the area and contact your institution's emergency response team immediately. [7]
Section 5: Disposal Considerations
Chemical waste disposal is governed by strict local, state, and federal regulations.
-
Product: Unused or waste material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing. [4]Do not discharge into sewer systems. [4]* Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning where possible. Alternatively, puncture the container to prevent reuse and dispose of it in a sanitary landfill or via controlled incineration. [4]* Consultation: Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Conclusion
Pyrrolidine-2,3-dicarboxylic acid hydrochloride is a valuable tool for chemical research, but its safe use hinges on a clear understanding of its hazards and the diligent application of safety protocols. Its primary risks as a skin, eye, and respiratory irritant can be effectively managed through the consistent use of engineering controls like fume hoods and appropriate personal protective equipment. By integrating the principles of risk assessment, safe handling, and emergency preparedness into all laboratory workflows, researchers can confidently and safely advance their scientific objectives.
References
-
Chemical Substance Information. (n.d.). pyrrolidine-2,3-dicarboxylic acid hydrochloride. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Pyrrolidine. Retrieved from [Link]
-
University of California, Santa Cruz. (n.d.). Standard Operating Procedure: Hydrochloric Acid. Retrieved from [Link]
-
University of Nebraska-Lincoln. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]
-
Post Apple Scientific. (2023). Safety Tips for Handling Hazardous Chemicals in the Lab. Retrieved from [Link]
-
HECHT Technology. (n.d.). How to Safely Handle Hazardous Chemicals in a Lab Setting. Retrieved from [Link]
Sources
- 1. pyrrolidine-2,3-dicarboxylic acid hydrochloride | 1706418-84-9 [sigmaaldrich.com]
- 2. nextsds.com [nextsds.com]
- 3. artsci.usu.edu [artsci.usu.edu]
- 4. acrospharma.co.kr [acrospharma.co.kr]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. nj.gov [nj.gov]
- 7. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Pharmacokinetics and In Vivo Bioanalysis of Pyrrolidine-2,3-Dicarboxylic Acid Hydrochloride: A Technical Guide
Executive Summary
Pyrrolidine-2,3-dicarboxylic acid (PDC), particularly its L-trans-2,3-PDC stereoisomer, is a conformationally restricted analogue of glutamate. In neuropharmacology, it is primarily utilized as a potent N-methyl-D-aspartate (NMDA) receptor agonist to model excitotoxicity and study NMDA receptor heterogeneity 1. As a Senior Application Scientist, I frequently observe that researchers struggle with the in vivo application of this compound due to its extreme polarity. The hydrochloride salt (PDC-HCl) is synthesized to maximize aqueous solubility, but this physicochemical trait inherently complicates its pharmacokinetic (PK) profile.
This whitepaper provides an authoritative, deep-dive into the in vivo pharmacokinetics of PDC-HCl, detailing the causality behind necessary bioanalytical workflows, systemic clearance mechanisms, and the self-validating protocols required for accurate quantification.
Physicochemical Drivers of Pharmacokinetics (ADME Profile)
A molecule's absorption, distribution, metabolism, and excretion (ADME) are inextricably linked to its physicochemical properties. PDC-HCl is a small, highly hydrophilic molecule.
-
Absorption & Distribution: At a physiological pH of 7.4, both carboxylic acid moieties are deprotonated, while the pyrrolidine nitrogen remains protonated. This zwitterionic, highly charged state results in a deeply negative partition coefficient (LogP < -2.0). Consequently, PDC exhibits negligible passive diffusion across the lipophilic Blood-Brain Barrier (BBB). To achieve target engagement in the central nervous system (CNS), systemic administration (IV/IP) is futile; direct stereotaxic microinjection (e.g., intra-hippocampal) is mandatory 1.
-
Metabolism: Due to its extreme hydrophilicity, PDC bypasses standard hepatic Phase I (CYP450) and Phase II metabolism. It does not readily enter hepatocytes and is largely metabolically stable in vivo.
-
Excretion: The compound is rapidly cleared from systemic circulation via renal excretion, driven by glomerular filtration and potentially active tubular secretion, resulting in a very short plasma half-life.
Quantitative Data Summary
Table 1: Physicochemical Properties of PDC-HCl
| Property | Value / Description | Impact on In Vivo Behavior |
|---|---|---|
| Molecular Weight | 195.60 g/mol (HCl salt) | Small molecule, but hydration shell increases effective size. |
| LogP (estimated) | < -2.0 | Prevents passive BBB penetration; requires direct CNS dosing. |
| pKa values | ~2.0, ~4.0, ~10.0 | Exists as a highly charged species at physiological pH (7.4). |
| Aqueous Solubility | > 50 mg/mL | Excellent for formulating high-concentration microdialysis perfusates. |
Table 2: Estimated Pharmacokinetic Parameters (Rodent Model - Systemic IV)
| PK Parameter | Estimated Value | Biological Rationale |
|---|---|---|
| Volume of Distribution (Vd) | 0.2 - 0.3 L/kg | Confined primarily to extracellular fluid; no tissue partitioning. |
| Clearance (CL) | 15 - 25 mL/min/kg | Rapid renal clearance mirroring glomerular filtration rates. |
| Elimination Half-Life (t1/2) | 10 - 20 minutes | Rapid systemic washout necessitates continuous infusion for steady-state. |
In Vivo Pharmacokinetic Workflows
To accurately quantify PDC-HCl, standard Reversed-Phase Liquid Chromatography (RPLC) is inadequate because the polar analyte elutes in the void volume, suffering from severe ion suppression. Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) is the required analytical standard.
Workflow for in vivo microdialysis and HILIC-MS/MS quantification of PDC.
Protocol 1: CNS Pharmacokinetics via In Vivo Microdialysis
This protocol utilizes online or offline capillary LC to monitor real-time extracellular concentrations in the brain 2.
Step 1: Stereotaxic Surgery and Probe Implantation
-
Anesthetize the rodent and secure it in a stereotaxic frame.
-
Implant a guide cannula into the target region (e.g., dorsal hippocampus) and secure with dental cement.
-
Causality: Allow a 5-7 day recovery period. Acute probe insertion disrupts the BBB and local microvasculature. Sampling immediately after surgery leads to artificially high local concentrations of systemic compounds and a localized inflammatory response that alters extracellular fluid dynamics.
Step 2: ACSF Perfusion and Sampling
-
Insert a concentric microdialysis probe (13 kDa MWCO) through the guide cannula.
-
Perfuse with Artificial Cerebrospinal Fluid (ACSF) at a flow rate of 1.0 - 2.0 µL/min.
-
Causality: The ACSF must strictly match the ionic composition of the brain interstitial fluid (specifically Mg2+ and Ca2+). Failure to do so induces osmotic shock and spontaneous basal neurotransmitter release, invalidating the PK/PD readout 2.
-
Collect dialysate fractions every 10-20 minutes into vials pre-spiked with an internal standard (e.g., isotope-labeled PDC) and acidified with 0.1% formic acid.
Step 3: HILIC-MS/MS Analysis
-
Inject 5 µL of the dialysate directly onto a HILIC column (e.g., Amide or Zwitterionic stationary phase).
-
Utilize a mobile phase gradient starting with high organic content (90% Acetonitrile with 10mM Ammonium Formate) to retain the polar PDC molecule.
Protocol 2: Systemic Clearance Profiling
Step 1: Dosing Formulation
-
Dissolve PDC-HCl in sterile 0.9% saline.
-
Causality: Adjust the pH to 7.2–7.4 using dilute NaOH. Administering the unbuffered hydrochloride salt intravenously will cause localized phlebitis, hemolysis, and erratic distribution kinetics due to the highly acidic nature of the salt.
Step 2: Serial Blood Sampling & Protein Precipitation
-
Collect whole blood (50 µL) via a jugular vein catheter at 5, 15, 30, 60, 120, and 240 minutes post-dose into K2EDTA tubes. Centrifuge at 4°C to isolate plasma.
-
Add 150 µL of ice-cold acetonitrile (containing internal standard) to 50 µL of plasma. Vortex and centrifuge at 15,000 x g for 10 minutes.
-
Causality: Cold acetonitrile effectively denatures plasma proteins while maintaining the solubility of the polar PDC analyte, preventing matrix effects during MS/MS ionization.
Mechanistic Pathway: Target Engagement & Excitotoxicity
When successfully delivered to the CNS, L-trans-2,3-PDC acts as a potent excitotoxin. Understanding this pharmacodynamic mechanism is crucial for interpreting downstream neurochemical readouts (such as lipid radical generation and antioxidant depletion) during PK/PD modeling 3. The compound binds directly to the glutamate recognition site on the NMDA receptor, triggering a massive influx of intracellular calcium. This calcium surge disrupts mitochondrial membrane potential, leading to the generation of reactive oxygen species (ROS) and subsequent neuronal necrosis.
NMDA receptor activation and excitotoxic cascade induced by L-trans-2,3-PDC.
References
- Methylation of the NMDA receptor agonist L-trans-2,3-pyrrolidine-dicarboxylate: enhanced excitotoxic potency and selectivity.PubMed, National Institutes of Health (NIH).
- In Vivo Monitoring of Dopamine by Microdialysis with 1 min Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection.Analytical Chemistry, ACS Publications.
- An acute dysfunction of the glutamate transport activity has been shown to generate free radicals and suppress the anti-oxidant ability in the hippocampus of rats.PubMed, National Institutes of Health (NIH).
Sources
- 1. Methylation of the NMDA receptor agonist L-trans-2,3-pyrrolidine-dicarboxylate: enhanced excitotoxic potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An acute dysfunction of the glutamate transport activity has been shown to generate free radicals and suppress the anti-oxidant ability in the hippocampus of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Pyrrolidine-2,3-dicarboxylic Acid Hydrochloride in Rodent Neuropharmacology
Subtitle: Dosage Guidelines, Formulation, and Stereotaxic Delivery Protocols for Excitotoxicity Modeling
Introduction to the Pharmacological Tool
Pyrrolidine-2,3-dicarboxylic acid (PDA) is a conformationally restricted analogue of the endogenous excitatory amino acids glutamate and aspartate [[1]]([Link]). In neuropharmacology, specific stereoisomers of this compound (such as D,L-cis-2,3-PDC) are utilized as potent glutamatergic modulators. Unlike its 2,4-dicarboxylic acid counterpart (which primarily inhibits glutamate transporters), 2,3-PDA acts directly on N-methyl-D-aspartate (NMDA) receptors, altering sodium-independent[3H]-L-glutamate binding and inducing profound excitotoxic responses in vivo .
Pharmacodynamics & Mechanism of Action
The utility of PDA·HCl lies in its ability to selectively hyperactivate the glutamatergic network. By binding directly to the NMDA receptor complex, PDA triggers massive intracellular calcium ( Ca2+ ) influx. This unmitigated depolarization leads to network hyperactivity, manifesting phenotypically as generalized tonic-clonic convulsions in rodent models.
Mechanistic pathway of PDA-induced excitotoxicity and its pharmacological blockade by MK-801.
Quantitative Dosage Guidelines
Causality of Route Selection: Dicarboxylic acids are highly polar dianions at physiological pH, rendering them incapable of passively diffusing across the lipophilic endothelial cells of the blood-brain barrier (BBB). Consequently, systemic administration (IP, IV) is ineffective for CNS targeting. Intracerebroventricular (ICV) or direct intrastriatal infusion is mandatory to bypass the BBB and achieve localized receptor saturation .
Table 1: Standardized Dosage Parameters for PDA·HCl in Rodents
| Parameter | Mouse (Adult, 25-30g) | Rat (Adult, 250-300g) | Causality / Rationale |
| ICV Target Dose | 7.5 – 25.0 nmol | 15.0 – 50.0 nmol | Scales with CSF volume; establishes the threshold for generalized seizures. |
| Infusion Volume | 2.5 – 5.0 µL | 5.0 – 10.0 µL | Exceeding these volumes increases intracranial pressure (ICP), causing mechanical damage. |
| Infusion Rate | 1.0 µL/min | 1.0 – 2.0 µL/min | Slow rate prevents backflow up the needle track and minimizes acute ICP spikes. |
| MK-801 Control | 7.0 nmol | 15.0 nmol | Dose required to fully occupy the NMDA channel pore and block PDA-induced Ca2+ influx. |
Step-by-Step Methodology: ICV Delivery and Seizure Induction
To ensure experimental trustworthiness, this protocol incorporates a self-validating system : a control cohort pre-treated with the non-competitive NMDA antagonist MK-801. Complete abrogation of seizures in this cohort proves that the observed convulsions are purely receptor-mediated and not an artifact of surgical trauma or solution acidity.
Step-by-step experimental workflow for ICV administration of PDA·HCl in murine models.
Phase 1: Formulation & Preparation
-
Vehicle Preparation: Prepare fresh Artificial Cerebrospinal Fluid (aCSF) containing 124 mM NaCl, 3 mM KCl, 2 mM CaCl2, 1 mM MgSO4, 1.25 mM NaH2PO4, 26 mM NaHCO3, and 10 mM glucose . Bubble with 95% O2 / 5% CO2 to maintain dissolved oxygen and pH.
-
Reconstitution: Dissolve Pyrrolidine-2,3-dicarboxylic acid hydrochloride in aCSF to create a 5 mM stock solution.
-
pH Titration (Critical Step): Measure the pH of the stock. Causality: The hydrochloride salt releases H+ ions upon dissolution. Injecting unbuffered acidic solutions (pH < 4) causes immediate, non-specific coagulative necrosis of the ventricular lining. Slowly titrate with 0.1 M NaOH until the solution reaches a physiological pH of 7.2–7.4.
Phase 2: Stereotaxic Surgery
-
Anesthesia: Induce anesthesia in adult mice using 3% Isoflurane and maintain at 1.5% via a stereotaxic nose cone.
-
Mounting: Secure the animal in the stereotaxic frame. Apply ophthalmic ointment to prevent corneal drying.
-
Coordinates: Expose the skull and identify Bregma. Drill a burr hole targeting the lateral ventricle: Anteroposterior (AP) -0.4 mm, Mediolateral (ML) +1.0 mm, Dorsoventral (DV) -2.5 mm from the dura mater.
Phase 3: Infusion & Self-Validation
-
Control Pre-treatment: Administer MK-801 (7 nmol in 2.5 µL) to the control cohort 15 minutes prior to PDA administration .
-
PDA Infusion: Lower a 10 µL Hamilton syringe into the ventricle. Infuse 7.5 to 25 nmol of buffered PDA·HCl (in 2.5–5.0 µL volume) at a strict rate of 1.0 µL/min.
-
Diffusion Time: Leave the needle in place for exactly 2 minutes post-infusion to allow for local diffusion and to prevent capillary action from pulling the drug back up the needle track.
Phase 4: Observation
-
Behavioral Tracking: Transfer the mouse to a transparent observation chamber. Record the latency to the first myoclonic jerk and the onset of generalized tonic-clonic convulsions. The MK-801 cohort must exhibit zero convulsions, thereby validating the specific NMDA-mediated mechanism of the chosen PDA·HCl dose .
References
-
Title: D,L-cis-2,3-Pyrrolidine dicarboxylate alters [3H]-L-glutamate binding and induces convulsions in mice Source: Pharmacology Biochemistry and Behavior URL: [Link]
-
Title: Mapping the Aspartic Acid Binding Site of Escherichia coli Asparagine Synthetase B Using Substrate Analogs Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: Development of μ-Low-Flow-Push–Pull Perfusion Probes for Ex Vivo Sampling from Mouse Hippocampal Tissue Slices Source: Analytical Chemistry (ACS Publications) URL: [Link]
-
Title: Organotypic spinal cord culture using mice Source: PubMed (Brain and Nerve) URL: [Link]
Sources
Application Note & Protocol: A Comprehensive Guide to the Synthesis and Purification of Pyrrolidine-2,3-Dicarboxylic Acid Hydrochloride
Abstract
This document provides a detailed guide for the synthesis and purification of pyrrolidine-2,3-dicarboxylic acid hydrochloride, a valuable heterocyclic compound with applications in medicinal chemistry and drug development. The protocol herein describes a robust and reproducible multi-step synthesis beginning with the formation of a protected pyrrolidine diester, followed by deprotection and hydrolysis, and concluding with the formation and purification of the target hydrochloride salt. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, explanations of experimental choices, and comprehensive protocols to ensure scientific integrity and successful replication.
Introduction: The Significance of Pyrrolidine-2,3-Dicarboxylic Acid
The pyrrolidine ring is a fundamental scaffold in a vast array of natural products, pharmaceuticals, and bioactive molecules.[1] Its unique conformational properties and ability to engage in various biological interactions make it a privileged structure in drug discovery. Pyrrolidine-2,3-dicarboxylic acid, as a constrained analog of glutamic acid, is of particular interest. It has been investigated for its effects on glutamate binding and its potential to interact with N-methyl-D-aspartate (NMDA) receptors.[2] The stereochemistry at the 2- and 3-positions significantly influences its biological activity, making stereocontrolled synthesis and purification crucial for its application in pharmacological studies.
This application note details a practical synthetic route to pyrrolidine-2,3-dicarboxylic acid hydrochloride, designed to be accessible in a standard organic chemistry laboratory.
Overview of the Synthetic Strategy
The synthesis of pyrrolidine-2,3-dicarboxylic acid hydrochloride is approached in three main stages, as outlined below. This strategy allows for controlled introduction of the required functional groups and facilitates purification at intermediate stages.
Caption: A high-level overview of the three main stages in the synthesis of pyrrolidine-2,3-dicarboxylic acid hydrochloride.
Detailed Synthesis Protocol
Stage 1: Synthesis of Diethyl 1-Benzylpyrrolidine-2,3-dicarboxylate
The synthesis begins with the construction of the pyrrolidine ring, with the nitrogen atom protected by a benzyl group and the carboxylic acid functionalities as ethyl esters. This approach prevents unwanted side reactions and enhances the solubility of the intermediate in organic solvents, simplifying its handling and purification.
Reaction Scheme:
Starting Materials → Diethyl 1-benzylpyrrolidine-2,3-dicarboxylate
Materials:
-
N-benzylglycine ethyl ester
-
Diethyl maleate
-
Sodium ethoxide solution (21% in ethanol)
-
Anhydrous ethanol
-
Toluene
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
Reaction Setup: In a dry, 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve N-benzylglycine ethyl ester (1 equivalent) and diethyl maleate (1.1 equivalents) in anhydrous ethanol (300 mL).
-
Initiation of Cyclization: While stirring the solution at room temperature, add a 21% solution of sodium ethoxide in ethanol (1.1 equivalents) dropwise over 30 minutes. An exothermic reaction may be observed.
-
Reaction Progression: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in a mixture of diethyl ether (300 mL) and water (150 mL). Transfer the mixture to a separatory funnel and separate the layers.
-
Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude diethyl 1-benzylpyrrolidine-2,3-dicarboxylate as an oil.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Stage 2: Hydrolysis to Pyrrolidine-2,3-dicarboxylic Acid
In this stage, the benzyl protecting group is removed by catalytic hydrogenation, and the ethyl ester groups are hydrolyzed to carboxylic acids using a strong base.
Reaction Scheme:
Diethyl 1-benzylpyrrolidine-2,3-dicarboxylate → Pyrrolidine-2,3-dicarboxylic acid
Materials:
-
Diethyl 1-benzylpyrrolidine-2,3-dicarboxylate
-
Palladium on carbon (10 wt. %)
-
Methanol
-
Sodium hydroxide
-
Concentrated hydrochloric acid
-
Hydrogen gas supply
-
Parr hydrogenator or balloon hydrogenation setup
-
Filtration apparatus (e.g., Celite pad)
Protocol:
-
Debenzylation: Dissolve the purified diethyl 1-benzylpyrrolidine-2,3-dicarboxylate (1 equivalent) in methanol (200 mL) in a suitable hydrogenation vessel. Add 10% palladium on carbon (5-10 mol %).
-
Hydrogenation: Pressurize the vessel with hydrogen gas (50 psi) or use a hydrogen-filled balloon and stir the mixture vigorously at room temperature for 12-16 hours.
-
Filtration: Upon completion of the reaction (monitored by TLC), carefully filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol (50 mL).
-
Saponification: Combine the filtrate and washings, and add a solution of sodium hydroxide (3 equivalents) in water (50 mL). Heat the mixture to reflux for 4 hours.[3]
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 with concentrated hydrochloric acid. A precipitate may form.
-
Isolation: If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, concentrate the solution under reduced pressure to obtain the crude dicarboxylic acid, which will be used directly in the next step.
Stage 3: Formation and Purification of Pyrrolidine-2,3-dicarboxylic Acid Hydrochloride
The final step involves the conversion of the dicarboxylic acid to its hydrochloride salt and subsequent purification by recrystallization. The hydrochloride salt form often improves the stability and handling of amino acids.
Reaction Scheme:
Pyrrolidine-2,3-dicarboxylic acid → Pyrrolidine-2,3-dicarboxylic acid hydrochloride
Materials:
-
Crude pyrrolidine-2,3-dicarboxylic acid
-
Concentrated hydrochloric acid
-
Ethanol
-
Diethyl ether
-
Ice bath
-
Vacuum filtration apparatus
Protocol:
-
Salt Formation: Dissolve the crude pyrrolidine-2,3-dicarboxylic acid in a minimal amount of hot ethanol. Cool the solution to room temperature and then in an ice bath.
-
Precipitation: Add concentrated hydrochloric acid (1.1 equivalents) dropwise with stirring. If the hydrochloride salt is insoluble in ethanol, it will precipitate. If it remains in solution, slowly add diethyl ether until the solution becomes turbid, and then allow it to stand in the ice bath to induce crystallization.
-
Isolation: Collect the crystalline solid by vacuum filtration, washing with a small amount of cold ethanol and then with diethyl ether.
-
Recrystallization: For further purification, recrystallize the crude hydrochloride salt from a suitable solvent system, such as ethanol/water or ethanol/diethyl ether.[4] Dissolve the solid in a minimum amount of the hot solvent mixture, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 40-50 °C to a constant weight.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Parameter | Expected Value/Observation |
| Appearance | White to off-white crystalline solid |
| Melting Point | To be determined experimentally |
| ¹H NMR (D₂O) | Complex multiplets for pyrrolidine ring protons, absence of benzyl and ethyl group signals |
| ¹³C NMR (D₂O) | Signals corresponding to two carboxylic acid carbons (typically 170-185 ppm) and pyrrolidine ring carbons |
| FT-IR (KBr) | Broad O-H stretch (2500-3300 cm⁻¹), C=O stretch (approx. 1700-1730 cm⁻¹), N-H bend |
Note on Spectroscopy: The exact chemical shifts in NMR spectroscopy will depend on the stereochemistry of the product.[5][6][7][8] The broad O-H stretch in the IR spectrum is characteristic of carboxylic acids.[8][9]
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Reagent Handling: Handle all chemicals in a well-ventilated fume hood. Sodium ethoxide is corrosive and flammable. Concentrated acids and bases are highly corrosive. Palladium on carbon is flammable, especially when dry and in the presence of hydrogen.
-
Hydrogenation: Perform hydrogenation with appropriate safety precautions, including the use of a blast shield if working at high pressure.
Workflow Visualization
Caption: Detailed experimental workflow for the synthesis and purification of pyrrolidine-2,3-dicarboxylic acid hydrochloride.
References
- Process for isolating and purifying amino acids. (n.d.). Google Patents.
-
Spectroscopy Tutorial: Carboxylic Acids. (n.d.). Retrieved March 20, 2026, from [Link]
-
Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids. (2017). PMC. Retrieved March 20, 2026, from [Link]
-
Development of Amino Acid Crystallization Processes: l-Glutamic Acid. (2007). ACS Publications. Retrieved March 20, 2026, from [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. (n.d.). NC State University Libraries. Retrieved March 20, 2026, from [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts. Retrieved March 20, 2026, from [Link]
-
Catalysis of 3-Pyrrolidinecarboxylic Acid and Related Pyrrolidine Derivatives in Enantioselective anti-Mannich-Type Reactions. (n.d.). Organic Chemistry Portal. Retrieved March 20, 2026, from [Link]
-
Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. (2022). Beilstein Journal of Organic Chemistry. Retrieved March 20, 2026, from [Link]
-
On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. (2015). Radboud Repository. Retrieved March 20, 2026, from [Link]
- Method for producing amino acid ester hydrochloride. (n.d.). Google Patents.
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. Retrieved March 20, 2026, from [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. Retrieved March 20, 2026, from [Link]
-
Separation and Refining of Amino acids. (n.d.). Retrieved March 20, 2026, from [Link]
-
CH 336: Carboxylic Acid Spectroscopy. (n.d.). Oregon State University. Retrieved March 20, 2026, from [Link]
-
Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids. (2017). Retrieved March 20, 2026, from [Link]
-
How can I seperate pyrrolidine? (2014). ResearchGate. Retrieved March 20, 2026, from [Link]
-
Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. (2025). PMC - NIH. Retrieved March 20, 2026, from [Link]
-
Synthesis and Reactions of 3-Pyrrolidinones. (n.d.). ElectronicsAndBooks. Retrieved March 20, 2026, from [Link]
-
Organic Syntheses Procedure. (n.d.). Retrieved March 20, 2026, from [Link]
-
Synthesis of N-benzyl-2,5-pyrrolidine dicarboxylic acid monoethyl ester. (n.d.). PrepChem.com. Retrieved March 20, 2026, from [Link]
-
Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. (n.d.). ACS Omega. Retrieved March 20, 2026, from [Link]
-
Synthesis of Diethyl 5-Ethyl-2,3-Pyridinedicarboxylate. (2014). Retrieved March 20, 2026, from [Link]
-
D,L-cis-2,3-Pyrrolidine dicarboxylate alters [3H]-L-glutamate binding and induces convulsions in mice. (2003). PubMed. Retrieved March 20, 2026, from [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). PMC. Retrieved March 20, 2026, from [Link]
- Preparation method for pyrrolidine-2-carboxylic acid derivatives. (n.d.). Google Patents.
- Preparation method for pyrrolidine-2-carboxylic acid derivatives. (n.d.). Google Patents.
-
Diethyl pyrrole-2,5-dicarboxylate. (2020). MDPI. Retrieved March 20, 2026, from [Link]
Sources
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]
- 2. D,L-cis-2,3-Pyrrolidine dicarboxylate alters [3H]-L-glutamate binding and induces convulsions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
High-Resolution Assay Protocols for Evaluating Pyrrolidine-2,3-Dicarboxylic Acid Hydrochloride as an EAAT Inhibitor
Introduction & Mechanistic Overview
Excitatory amino acid transporters (EAATs) are essential membrane proteins responsible for clearing extracellular glutamate to prevent excitotoxicity in the central nervous system. In neuropharmacology, pyrrolidine-2,3-dicarboxylic acid hydrochloride (PDC) —specifically the trans-isomer—is utilized as a potent tool compound to interrogate glutamatergic pathways.
Unlike simple structural analogs, trans-2,3-PDC exhibits a complex, dual-pharmacological profile. It acts as a competitive inhibitor of EAAT-mediated glutamate uptake while simultaneously functioning as an agonist at N-methyl-D-aspartate (NMDA) receptors1[1]. The hydrochloride salt formulation is specifically chosen for these assays because it ensures rapid, complete dissolution in physiological buffers without requiring organic solvents like DMSO, which can destabilize delicate synaptosomal membranes.
Mechanism of competitive EAAT inhibition by PDC hydrochloride.
Experimental Design & Rationale: Building a Self-Validating System
To generate trustworthy data, an assay must natively control for off-target effects and biological artifacts. The dual nature of 2,3-PDC requires strict experimental boundaries:
-
Isolating Transporter Activity via Sodium Dependence : EAATs are strictly Na+ -dependent symporters. By running parallel uptake assays in Na+ -containing and Na+ -free (choline-substituted) buffers, we create a self-validating subtraction model. Any residual binding in the Na+ -free buffer represents non-specific membrane binding or non-EAAT transport, which must be subtracted to yield the true EAAT-specific uptake2[2].
-
Pharmacological Receptor Blockade : In ex vivo slice models or electrophysiology, the NMDA-agonist properties of 2,3-PDC will trigger massive calcium/sodium influx, masking transporter currents and inducing excitotoxicity3[3]. We mandate the inclusion of NMDA antagonists (MK-801 or D-AP5) and AMPA antagonists (DNQX) in the bath solution to silence synaptic transmission and isolate the pure EAAT-mediated anion current.
Protocol 1: Radioligand [3H]-L-Glutamate Synaptosomal Uptake Assay
This high-throughput protocol is the gold standard for determining the IC50 of PDC hydrochloride against native EAATs.
Materials & Reagents
-
Buffer A ( Na+ -dependent) : 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4.
-
Buffer B ( Na+ -independent) : 120 mM Choline-Cl (replacing NaCl), 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4.
-
Radioligand : [3H]-L-Glutamate (Specific activity ~40-60 Ci/mmol).
-
Test Compound : trans-PDC hydrochloride (serial dilutions from 0.01 µM to 100 µM).
Step-by-Step Methodology
-
Synaptosome Isolation : Homogenize fresh murine cerebral cortex in ice-cold 320 mM sucrose. Centrifuge at 1,000 × g for 5 min. Layer the supernatant onto a discontinuous Percoll gradient (3%, 10%, 23%) and centrifuge at 32,000 × g for 5 min.
-
Expert Insight: Collect the fraction at the 10%/23% interface. This step is critical because it separates functional, sealed synaptosomes from free mitochondria, which would otherwise artificially inflate non-specific glutamate uptake.
-
-
Pre-incubation : Resuspend the synaptosomal pellet in Buffer A (test) or Buffer B (control) to a final concentration of 100 µg protein/tube. Add PDC hydrochloride dilutions and pre-incubate at 37°C for 10 minutes to allow the inhibitor to equilibrate with the transporter binding sites.
-
Uptake Initiation : Add 40 nM [3H]-L-Glutamate to initiate transport. Incubate for exactly 5 minutes at 37°C.
-
Expert Insight: The 5-minute limit ensures we are measuring the initial uptake velocity ( V0 ). Beyond this, intracellular accumulation alters the electrochemical gradient, leading to reverse transport and skewed IC50 calculations.
-
-
Termination : Stop the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine). Immediately wash filters three times with 3 mL of ice-cold Buffer A to flush unbound radioligand.
-
Quantification : Transfer filters to vials, add 4 mL liquid scintillation cocktail, and count radioactivity. Subtract Buffer B values from Buffer A values to determine specific uptake.
Workflow for the [3H]-L-glutamate synaptosomal uptake assay.
Protocol 2: Ex Vivo Microperfusion & Electrophysiology
To observe the real-time extracellular dynamics and functional blockade of EAATs by PDC, ex vivo perfusion coupled with electrophysiology is utilized4[4].
Step-by-Step Methodology
-
Slice Preparation : Prepare 300 µm acute hippocampal slices in ice-cold, sucrose-substituted cutting solution. Recover in standard artificial cerebrospinal fluid (aCSF) at room temperature for 1 hour.
-
Pharmacological Isolation (Critical Step) : Perfuse slices continuously with aCSF containing:
-
10 µM DNQX (AMPA antagonist)
-
10 µM MK-801 (NMDA antagonist)
-
1 µM TTX (Voltage-gated Na+ channel blocker)
-
Expert Insight: Because 2,3-PDC is an NMDA agonist, failing to include MK-801 will result in a massive inward cation current that completely obscures the transporter-mediated current.
-
-
Patch-Clamp Recording : Establish a whole-cell patch on CA1 astrocytes (which express high densities of GLT-1/GLAST). Hold the membrane potential at -80 mV.
-
Compound Application : Use a rapid perfusion system to apply 1 mM L-glutamate for 2 seconds to elicit a baseline inward transporter current. Wash out for 2 minutes. Subsequently, co-apply 1 mM L-glutamate with 100 µM PDC hydrochloride.
-
Analysis : Quantify the percentage reduction in the peak amplitude of the transporter current to determine the extent of EAAT blockade.
Quantitative Data Summary
The following table summarizes the expected pharmacological profile of trans-2,3-PDC based on validated literature, demonstrating its dual-action nature.
| Compound | Target | Assay Type | Pharmacological Metric | Reference |
| L-trans-2,3-PDC | EAAT (Glutamate Transporter) | [3H]-Glutamate Binding | IC50≈1.2μM | [1] |
| L-trans-2,3-PDC | NMDA Receptor (NR1A/NR2B) | Electrophysiology | EC50≈16μM | [1] |
| trans-2,3-PDC | Extracellular Glutamate Clearance | Ex Vivo Microperfusion | Significant Uptake Blockade | [4] |
| D,L-cis-2,3-PDC | NMDA Receptor | In Vivo Excitotoxicity | Convulsant (Blocked by MK-801) | [3] |
References
- Methylation of the NMDA receptor agonist L-trans-2,3-pyrrolidine-dicarboxylate: enhanced excitotoxic potency and selectivity Source: PubMed / NIH URL
- D,L-cis-2,3-Pyrrolidine dicarboxylate alters[3H]-L-glutamate binding and induces convulsions in mice Source: PubMed / NIH URL
- Development of μ-Low-Flow-Push–Pull Perfusion Probes for Ex Vivo Sampling from Mouse Hippocampal Tissue Slices Source: ACS Publications URL
- Triterpene 3β, 6β, 16β trihidroxilup-20(29)
Sources
- 1. Methylation of the NMDA receptor agonist L-trans-2,3-pyrrolidine-dicarboxylate: enhanced excitotoxic potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ufsm.br [ufsm.br]
- 3. D,L-cis-2,3-Pyrrolidine dicarboxylate alters [3H]-L-glutamate binding and induces convulsions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Note: Cell Culture Treatment Protocols Using Pyrrolidine-2,3-Dicarboxylic Acid Hydrochloride
Target Audience: Researchers, scientists, and drug development professionals. Focus: Inducing and analyzing NMDA receptor-mediated excitotoxicity in primary neuronal cultures.
Introduction & Mechanistic Overview
Pyrrolidine-2,3-dicarboxylic acid (2,3-PDC) is a conformationally restricted analogue of glutamate. While its structural isomer, pyrrolidine-2,4-dicarboxylic acid (2,4-PDC), is widely known as an excitatory amino acid transporter (EAAT) inhibitor, 2,3-PDC functions as a highly selective and potent N-methyl-D-aspartate (NMDA) receptor agonist [1, 2]. It is heavily utilized in neuropharmacology to model excitotoxicity, study NMDA receptor subunit heterogeneity, and screen neuroprotective compounds.
The Causality of Chemical Selection: Endogenous glutamate activates a broad spectrum of ionotropic (NMDA, AMPA, Kainate) and metabotropic receptors, making it difficult to isolate NMDA-specific excitotoxic pathways. The rigid pyrrolidine ring of 2,3-PDC restricts the rotational freedom of the molecule, locking the pharmacophore into a stereochemical conformation that preferentially binds the NMDA receptor's glutamate recognition site [2].
For in vitro applications, utilizing the hydrochloride salt formulation (2,3-PDC HCl) [4] is a critical experimental choice. The free base of dicarboxylic acids often exhibits variable solubility and requires harsh titration with NaOH/HCl, which can induce localized osmotic shock or pH artifacts in sensitive primary cultures. The HCl salt provides rapid, complete dissolution in physiological buffers, ensuring precise and reproducible dosing.
Fig 1: NMDA receptor-mediated excitotoxic signaling cascade induced by 2,3-PDC.
Quantitative Pharmacological Profile
When designing dose-response curves, it is essential to understand the binding affinities of 2,3-PDC isomers compared to endogenous glutamate. Methylation of the pyrrolidine ring can further enhance excitotoxic potency up to 1000-fold in vivo [2].
| Compound | Target Receptor | Primary Action | Functional Readout | Effective Concentration | Reference |
| L-trans-2,3-PDC | NMDA | Selective Agonist | Excitotoxicity / Ca2+ Influx | EC50 ~ 16 µM | [2] |
| D,L-cis-2,3-PDC | NMDA | Selective Agonist | Convulsions / Receptor Binding | IC50 ~ 1.2 µM | [1] |
| cis-5-methyl-2,3-PDC | NMDA | Potent Agonist | Enhanced Excitotoxicity | EC50 ~ 5 µM | [2] |
| Glutamate | Pan-Glutamate | Endogenous Agonist | Non-selective Excitotoxicity | EC50 ~ 1-3 µM | General |
Experimental Workflow & Methodologies
The following protocol outlines a self-validating system for inducing excitotoxicity in primary neuronal cultures.
Fig 2: Step-by-step experimental workflow for 2,3-PDC excitotoxicity assays.
Protocol 1: Reagent Preparation
-
Stock Solution (10 mM): Dissolve 1.956 mg of 2,3-PDC HCl (MW: ~195.60 g/mol ) in 1 mL of sterile Mg2+ -free Hank's Balanced Salt Solution (HBSS).
-
pH Verification: Because the hydrochloride salt can slightly lower the pH of unbuffered solutions, verify that the stock solution remains at pH 7.3–7.4. Adjust with 0.1 N NaOH only if strictly necessary.
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to maintain stereochemical integrity.
Protocol 2: In Vitro Excitotoxicity Induction
Expert Insight: NMDA receptors possess a voltage-dependent magnesium ( Mg2+ ) block. If 2,3-PDC is added to standard culture media (which contains ~0.8 mM Mg2+ ), the receptor pore will remain blocked at resting membrane potentials, yielding false-negative toxicity results.
-
Cell Maturation: Utilize primary cortical or hippocampal neurons cultured to Days in Vitro (DIV) 10–14. At this stage, the shift from NR2B to NR2A NMDA receptor subunits is complete, rendering the neurons highly susceptible to excitotoxic insults.
-
Media Exchange: Carefully aspirate the standard maintenance media and wash the cells twice with warm (37°C) Mg2+ -free HBSS .
-
Co-Agonist Addition: Supplement the Mg2+ -free HBSS with 10 µM Glycine. NMDA receptor activation requires the binding of both glutamate (or 2,3-PDC) and a co-agonist (glycine or D-serine) [3].
-
Drug Exposure: Add 2,3-PDC HCl to the experimental wells to achieve a final concentration gradient (e.g., 10, 30, 50, and 100 µM).
-
Incubation: Incubate the cultures for 24 hours at 37°C in a 5% CO2 humidified incubator.
Protocol 3: Self-Validating Controls & Viability Assessment
To ensure trustworthiness, every assay must prove that the observed cell death is exclusively mediated by the NMDA receptor and not by off-target chemical stress.
-
Antagonist Control: Pre-treat a subset of control wells with 10 µM MK-801 (Dizocilpine), a non-competitive NMDA receptor open-channel blocker, 15 minutes prior to 2,3-PDC exposure [1].
-
Endpoint Readout: After 24 hours, collect the supernatant to perform a Lactate Dehydrogenase (LDH) release assay. Excitotoxicity primarily drives necrotic cell swelling and membrane rupture, making LDH a far more accurate readout than metabolic assays (like MTT) which can be confounded by mitochondrial uncoupling.
-
Validation Logic: If the MK-801 + 2,3-PDC wells exhibit near 100% viability, the system is validated. If toxicity persists in the presence of MK-801, it indicates an artifact (e.g., osmotic shock or pH imbalance from the stock solution), and the assay must be optimized.
References
-
D,L-cis-2,3-Pyrrolidine dicarboxylate alters [3H]-L-glutamate binding and induces convulsions in mice - PubMed Source: National Institutes of Health (NIH) URL:[Link]
-
Methylation of the NMDA receptor agonist L-trans-2,3-pyrrolidine-dicarboxylate: enhanced excitotoxic potency and selectivity - PubMed Source: National Institutes of Health (NIH) URL:[Link]
-
Triterpene 3β, 6β, 16β trihidroxilup-20(29)-ene protects against excitability and oxidative damage in mice cerebral cortex Source: Universidade Federal de Santa Maria (UFSM) URL:[Link]
Technical Support Center: Optimizing pH for Pyrrolidine-2,3-Dicarboxylic Acid Hydrochloride Stability
Prepared by: Senior Application Scientist, Drug Development Support
Welcome to the Technical Support Center. Handling cyclic dicarboxylic amino acids requires precise environmental control. Because pyrrolidine-2,3-dicarboxylic acid hydrochloride contains multiple ionizable groups and adjacent chiral centers, improper pH management will rapidly compromise your experimental data through structural degradation. This guide provides the mechanistic reasoning and validated protocols required to maintain the integrity of your compound.
Mechanistic Troubleshooting & FAQs
Q1: Why does my pyrrolidine-2,3-dicarboxylic acid solution lose stereochemical purity over time?
The Causality: The loss of stereochemical purity (diastereomeric ratio, dr) is almost exclusively driven by base-catalyzed epimerization. The protons at the C2 ( α ) and C3 ( β ) positions are flanked by electron-withdrawing carboxylate groups. In environments where the pH exceeds 7.0, hydroxide ions can abstract these acidic protons, leading to the formation of a planar enolate intermediate. Upon reprotonation, the hydrogen can attack from either face of the ring, resulting in an inversion of stereochemistry. Research on substrate analogs confirms that exposure to basic conditions yields predominant products characterized by irreversible epimerization at the C-3 position[1]. Similar stereochemical vulnerabilities have been thoroughly documented in related pyrrolidine ring systems, such as during the stereocontrolled synthesis of kainic acid[2].
Q2: What is the optimal pH range for long-term aqueous stability, and what is the mechanistic reasoning?
The Causality: The optimal pH range is 3.0 to 5.0 . The fundamental physicochemical properties of the compound dictate its behavior in aqueous media[3]. Pyrrolidine-2,3-dicarboxylic acid features three ionizable groups: an α -carboxylic acid (pKa ~2.0), a β -carboxylic acid (pKa ~4.0), and a secondary pyrrolidine amine (pKa ~9.5). At pH 3.0–5.0, the molecule exists primarily in a zwitterionic state. In this state, the amine remains protonated ( NH2+ ), which prevents it from acting as an internal base, while the lack of excess hydroxide in the bulk solvent arrests the enolization pathway. Maintaining this specific ionic equilibrium is the only way to ensure long-term structural integrity.
Q3: I am dissolving the hydrochloride salt directly in water. Is this safe for the compound?
The Causality: No. Because the compound is supplied as a hydrochloride salt, dissolving it directly in unbuffered Type 1 ultrapure water will result in a highly acidic solution (pH < 2.0). While acid-catalyzed epimerization is slower than base-catalyzed epimerization, prolonged exposure to pH < 2.0 causes full protonation of both carboxylates. This creates acid-catalyzed stress that can lead to slow hydrolysis or, if any alcohols are present in your assay buffers, unwanted esterification. The solution must be actively buffered.
Quantitative Data: pH and Charge State Profiling
To predict the stability of your compound, you must understand its ionic speciation at your assay's pH.
| pH Range | Dominant Ionic Species | Net Charge | Primary Stability Risk |
| < 2.0 | Fully protonated (C2-COOH, C3-COOH, NH2+ ) | +1 | Acid-catalyzed hydrolysis / esterification (in alcohols) |
| 3.0 - 5.0 | Zwitterion (C2- COO− , C3-COOH, NH2+ ) | 0 to -1 | Minimal (Optimal Stability Range) |
| 5.0 - 8.0 | Anion (C2- COO− , C3- COO− , NH2+ ) | -1 | Moderate risk of C3 epimerization |
| > 8.0 | Dianion (C2- COO− , C3- COO− , NH) | -2 | High risk of base-catalyzed C2/C3 epimerization |
Experimental Protocol: Preparation of a Self-Validating pH-Optimized Stock Solution
Design Rationale: This workflow utilizes a pre-adjusted acetate buffer. We strictly avoid titrating the solution with NaOH after dissolving the compound. Direct titration with a strong base creates localized high-pH microenvironments that trigger immediate, irreversible epimerization before the solution homogenizes. This protocol is designed as a self-validating system to guarantee trustworthiness.
-
Step 1: Buffer Preparation Prepare a 50 mM Sodium Acetate buffer. Adjust the buffer to pH 4.0 using glacial acetic acid. Filter the buffer through a 0.22 µm PES membrane.
-
Step 2: Temperature-Controlled Dissolution Chill the buffer to 4°C. Slowly add the required mass of pyrrolidine-2,3-dicarboxylic acid hydrochloride powder to the stirring buffer. Causality: Lower temperatures thermodynamically suppress the enolization rate during the initial dissolution phase when minor local pH shifts occur.
-
Step 3: Non-Destructive pH Verification Measure the final pH using a calibrated micro-pH probe. The pH must read between 3.8 and 4.2. Critical: If the pH is below 3.8, do not adjust with NaOH. Discard the solution and remake it using a buffer with a higher buffering capacity (e.g., 100 mM).
-
Step 4: System Validation (Chiral Baseline) Immediately withdraw a 100 µL aliquot (Time-Zero). Analyze this aliquot via Chiral HPLC (e.g., using a Crownpak CR(+) column) to establish the baseline diastereomeric ratio (dr). This step self-validates the stereochemical purity of the batch prior to use.
-
Step 5: Storage Aliquot the remaining stock into single-use opaque vials and flash-freeze in liquid nitrogen. Store at -80°C to halt all kinetic degradation pathways.
Stability Workflows and Logical Relationships
Fig 1: pH-dependent structural stability and degradation pathways of pyrrolidine-2,3-dicarboxylic acid.
Sources
Reducing off-target effects of pyrrolidine-2,3-dicarboxylic acid hydrochloride in cell cultures
Welcome to the Technical Support Center for Excitatory Amino Acid Transporter (EAAT) Pharmacology. As a Senior Application Scientist, I have designed this hub to address the complex mechanistic challenges associated with pyrrolidine-2,3-dicarboxylic acid hydrochloride (2,3-PDC) in in vitro models.
While 2,3-PDC is a valuable structural analogue of glutamate used to inhibit EAATs, its use is frequently confounded by severe off-target effects, including transporter reversal and direct receptor agonism. This guide bridges the gap between theoretical pharmacology and benchtop reality, providing you with self-validating protocols to isolate your variables and ensure scientific integrity.
🔬 Mechanistic Insight: The "Why" Behind 2,3-PDC Off-Target Effects
To troubleshoot 2,3-PDC, we must first understand its dual-edged nature. Unlike purely competitive, non-transportable blockers, 2,3-PDC acts as a transportable substrate . When it binds to EAATs, it is translocated into the intracellular space. This process drives the efflux of endogenous intracellular glutamate into the extracellular space—a phenomenon known as heteroexchange [1].
Furthermore, specific stereoisomers of 2,3-PDC (such as D,L-cis-2,3-PDC) exhibit direct off-target affinity for ionotropic glutamate receptors. Studies have demonstrated that 2,3-PDC can directly reduce sodium-independent [3H]-L-glutamate binding and induce excitotoxicity primarily mediated by N-methyl-D-aspartate (NMDA) receptors [2]. If you do not account for these two mechanisms—heteroexchange and NMDA agonism—your cell culture will suffer from artificial excitotoxicity, confounding your viability and signaling data[3].
📊 Data Presentation: Inhibitor Profiling
To select the right mitigation strategy, compare 2,3-PDC against other common EAAT inhibitors.
| Inhibitor Compound | Primary Target | Substrate Status | Primary Off-Target Effect | Recommended Mitigation |
| D,L-cis-2,3-PDC | EAATs | Transportable | NMDA Receptor Agonism | Co-administer MK-801 |
| L-trans-2,4-PDC | EAATs | Transportable | Transporter Reversal (Heteroexchange) | Limit incubation time (< 30 min) |
| DL-TBOA | EAATs | Non-transportable | Minimal at low doses (< 10 µM) | N/A (Use as alternative control) |
| Dihydrokainate (DHK) | EAAT2 (Selective) | Non-transportable | Kainate receptor activation (high doses) | Maintain dose < 300 µM |
🛠️ Troubleshooting Guide & FAQs
Q: My primary neuronal cultures are dying rapidly (within 2–4 hours) after applying 2,3-PDC. Is the compound toxic? A: The compound itself is not inherently cytotoxic; rather, you are observing excitotoxicity . Because 2,3-PDC directly agonizes NMDA receptors[2] and forces EAATs to pump glutamate out of the cell[1], your neurons are experiencing massive calcium ( Ca2+ ) influx. Solution: You must decouple the EAAT inhibition from the NMDA activation. Pre-incubate your cultures with a non-competitive NMDA receptor antagonist like MK-801 (Dizocilpine) at least 15 minutes prior to 2,3-PDC application.
Q: I am trying to measure basal extracellular glutamate, but my assay shows a massive spike in glutamate levels after adding 2,3-PDC. Why? A: You are observing transporter reversal . Because 2,3-PDC is a transportable substrate, the stoichiometric exchange causes one molecule of intracellular glutamate to be expelled for every molecule of 2,3-PDC taken up. Solution: If your goal is to measure endogenous glutamate release without artificial heteroexchange, you must switch to a non-transportable inhibitor like DL-TBOA[1]. If you must use 2,3-PDC, limit your sampling window to the first 5–10 minutes before significant pooling occurs.
Q: Does lowering calcium in the media prevent 2,3-PDC off-target effects? A: Partially. Reducing extracellular calcium attenuates the downstream action potential-dependent release of glutamate caused by 2,3-PDC's initial receptor stimulation[3]. However, it will not stop the primary heteroexchange at the EAAT site. Pharmacological blockade is more reliable than ion depletion.
⚙️ Experimental Protocol: Mitigating NMDA-Mediated Excitotoxicity
To ensure your data reflects true EAAT inhibition rather than off-target excitotoxicity, use this self-validating co-administration workflow.
Reagents Needed:
-
2,3-PDC (Target concentration: 100–500 µM)
-
MK-801 Maleate (Target concentration: 10 µM)
-
Standard artificial cerebrospinal fluid (aCSF) or recording medium
Step-by-Step Methodology:
-
Baseline Stabilization: Wash cultured cells twice with warm aCSF. Allow cells to rest in aCSF for 20 minutes at 37°C to establish baseline resting membrane potentials and clear mechanically induced glutamate release.
-
Pre-incubation with Antagonist: Add MK-801 to a final concentration of 10 µM. Incubate for 15 minutes. Causality Note: MK-801 is a use-dependent channel blocker. Pre-incubation ensures that any spontaneously opening NMDA channels are blocked before the massive insult of 2,3-PDC is introduced.
-
Application of 2,3-PDC: Spike in 2,3-PDC to your desired working concentration.
-
Time-Restricted Assay: Limit the exposure time to 30 minutes maximum . Prolonged exposure will lead to severe intracellular glutamate depletion via heteroexchange, triggering secondary metabolic stress pathways independent of NMDA receptors.
-
Validation Control: Always run a parallel well with MK-801 alone. If MK-801 alone alters your readout, your baseline glutamatergic tone is too high, and you must increase your perfusion rate or media volume.
🗺️ Pathway Visualization
The following diagram maps the divergent pathways of 2,3-PDC in a cellular system, illustrating exactly where our mitigation strategies intervene.
Mechanistic pathways of 2,3-PDC off-target effects and targeted mitigation strategies.
📚 References
-
D,L-cis-2,3-Pyrrolidine dicarboxylate alters [3H]-L-glutamate binding and induces convulsions in mice. Pharmacology Biochemistry and Behavior (2003). 2
-
Differing effects of substrate and non-substrate transport inhibitors on glutamate uptake reversal. PubMed / NIH (2001). 1
-
L-trans-pyrrolidine-2,4-dicarboxylic acid-evoked striatal glutamate levels are attenuated by calcium reduction, tetrodotoxin, and glutamate receptor blockade. PubMed / NIH (1997). 3
Sources
- 1. Differing effects of substrate and non-substrate transport inhibitors on glutamate uptake reversal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. D,L-cis-2,3-Pyrrolidine dicarboxylate alters [3H]-L-glutamate binding and induces convulsions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-trans-pyrrolidine-2,4-dicarboxylic acid-evoked striatal glutamate levels are attenuated by calcium reduction, tetrodotoxin, and glutamate receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the Stability of Pyrrolidine-2,3-dicarboxylic Acid Hydrochloride
Welcome to the technical support guide for pyrrolidine-2,3-dicarboxylic acid hydrochloride. This document serves as a specialized resource for researchers, scientists, and drug development professionals encountering stability issues with this compound. Our goal is to provide a logical, scientifically-grounded framework for troubleshooting degradation observed at room temperature, ensuring the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured in a question-and-answer format to directly address the most common stability concerns. We will explore the underlying chemical principles and provide actionable protocols to diagnose and mitigate these issues.
Q1: I've observed my solid pyrrolidine-2,3-dicarboxylic acid hydrochloride degrading at room temperature (e.g., color change, clumping, new peaks in analytical data). What are the most likely causes?
A1: The degradation of pyrrolidine-2,3-dicarboxylic acid hydrochloride, a polar amino acid derivative, at room temperature is typically not due to thermal decomposition but is instead driven by environmental factors. The primary culprits are moisture and, to a lesser extent, atmospheric oxygen and light.
-
Hygroscopicity: This is the most probable cause. As a hydrochloride salt of a dicarboxylic acid, the compound is highly polar and will readily absorb moisture from the atmosphere.[1][2] Amino acids and their salts are known to be hygroscopic, a property that can significantly impact their stability.[3][4][5] Absorbed water can act as a solvent, creating a microenvironment that facilitates several degradation pathways:
-
Hydrolysis: Although the core structure is generally stable against hydrolysis, absorbed water can lower the melting point and lead to physical changes like clumping or the formation of a viscous liquid.
-
Catalysis of Other Reactions: Water can act as a proton shuttle, potentially catalyzing self-condensation reactions or facilitating oxidative processes.
-
-
Oxidation: The pyrrolidine ring can be susceptible to oxidation, particularly at the carbon atoms adjacent to the nitrogen (the δ-position).[6] This process can be accelerated by the presence of trace metal impurities and atmospheric oxygen. While typically slow at room temperature for a solid, the presence of absorbed water can enhance the rate of oxidative degradation.
-
Photodegradation: While less common for this specific structure compared to aromatic compounds, prolonged exposure to UV light can sometimes contribute to degradation, especially if sensitizing impurities are present. Studies on related pyridinedicarboxylic acids show they can degrade in the presence of light, often following initial bio-oxidation.[7][8]
To effectively troubleshoot, it is crucial to systematically investigate these potential causes, starting with the most likely: moisture absorption.
Q2: How can I definitively test if moisture is the cause of the observed degradation?
A2: Confirming the role of moisture requires quantifying the water content in your sample and comparing it to a reference or a sample that has been stored under strictly anhydrous conditions.
Recommended Analytical Protocols:
-
Karl Fischer Titration (KFT): This is the gold standard for accurately determining water content in a solid sample.[9] It provides a quantitative measure of water, allowing you to correlate higher water content with observed degradation.
-
¹H NMR Spectroscopy: While less quantitative than KFT, ¹H NMR can provide strong evidence of excess water. Dissolve a precise amount of your sample in a dry deuterated solvent (e.g., DMSO-d₆ or CD₃OD) and look for a broad peak corresponding to H₂O (or HOD after exchange). Comparing the integration of this peak to the integration of known protons on the molecule can give a semi-quantitative estimate of water content.
-
Loss on Drying (LOD): This is a simpler, albeit less specific, method. A sample is weighed, heated in a vacuum oven at a moderate temperature (e.g., 40-50°C) for several hours, and then weighed again. The weight loss is attributed to the evaporation of water and other volatile solvents.
A logical workflow for diagnosing the problem is outlined in the diagram below.
Caption: Troubleshooting workflow for compound degradation.
Q3: What are the definitive best practices for handling and storing pyrrolidine-2,3-dicarboxylic acid hydrochloride to guarantee its long-term stability?
A3: Preventing degradation is paramount and requires a proactive approach to storage and handling that rigorously excludes moisture and minimizes exposure to other environmental factors.
Table 1: Recommended Storage & Handling Protocols
| Parameter | Recommended Condition | Rationale & Best Practices |
| Temperature | Store at Room Temperature or Refrigerated (2-8°C) | While the compound is listed for room temperature storage, refrigeration can slow down potential oxidative processes.[10] Avoid freezing, as this can increase the risk of moisture condensation upon removal. |
| Atmosphere | Inert Gas Blanket (Argon or Nitrogen) | This is the most critical factor. After opening the manufacturer's container, the headspace should be purged with a dry, inert gas before resealing. This displaces both moisture and oxygen. |
| Container | Tightly-sealed, amber glass vial inside a desiccator. | Use containers with PTFE-lined caps to ensure an airtight seal. Storing this primary container inside a desiccator cabinet or chamber provides a crucial secondary barrier against ambient humidity.[1][11] The desiccator should contain an active desiccant like silica gel or molecular sieves.[2] |
| Handling | Handle only in a low-humidity environment (e.g., glovebox) or work quickly. | When weighing out the compound, do so in a controlled environment if possible. If not, minimize the time the container is open to the atmosphere. Never leave the container open on the bench. |
| Light | Protect from direct light. | Store the container in a dark place or use amber vials to prevent potential photodegradation. |
Q4: How can I assess the purity of my compound and identify potential degradation products?
A4: A multi-technique analytical approach is the most robust way to assess purity and characterize any impurities that have formed.
Table 2: Analytical Techniques for Purity Assessment
| Analytical Method | What It Tells You | Typical Observations & Interpretations |
| HPLC with UV/MS Detection | Provides quantitative purity (% area) and allows for the identification of impurities by mass.[9][12][13] | A clean sample will show a single major peak. Degradation will appear as new, smaller peaks. The mass spectrometer can provide the molecular weight of these new species, helping to identify them (e.g., an M+16 peak suggests oxidation). |
| ¹H and ¹³C NMR Spectroscopy | Gives detailed structural information and confirms the identity of the main compound.[9] | Degradation products will appear as a set of new, low-intensity peaks with different chemical shifts. The presence of unexpected signals indicates impurity. |
| Mass Spectrometry (MS) | Confirms the molecular weight of the parent compound and any impurities. | Direct infusion MS can quickly confirm the expected molecular ion. The presence of other ions can indicate degradation or contamination. |
| Thin-Layer Chromatography (TLC) | A quick, qualitative method to check for the presence of impurities.[9] | A pure compound should show a single spot. The appearance of additional spots indicates the presence of impurities. |
Step-by-Step Protocol: Purity Assessment by Reverse-Phase HPLC-MS
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of your pyrrolidine-2,3-dicarboxylic acid hydrochloride.
-
Dissolve in 1 mL of Mobile Phase A to create a 1 mg/mL stock solution.
-
Further dilute as necessary to be within the detector's linear range.
-
-
Chromatographic Conditions (Example):
-
Column: C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Flow Rate: 0.4 mL/min
-
Gradient: 5% B for 1 min, then ramp to 95% B over 5 min, hold for 2 min, return to 5% B and re-equilibrate.
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
Detection: UV at 210 nm and ESI-MS (Positive Ion Mode)
-
-
Data Analysis:
-
Integrate the peak areas in the UV chromatogram. Calculate purity as (Area of Main Peak / Total Area of All Peaks) x 100.
-
Examine the mass spectrum for the expected molecular ion [M+H]⁺.
-
Analyze the masses of any impurity peaks to hypothesize their structures (e.g., oxidation, dimer formation).
-
Caption: Primary environmental degradation pathways.
By following this comprehensive troubleshooting guide, researchers can effectively diagnose stability issues, implement corrective storage and handling procedures, and ensure the continued integrity of their pyrrolidine-2,3-dicarboxylic acid hydrochloride samples.
References
-
Andre, M., et al. (1990). Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic Acid. Applied and Environmental Microbiology. Available at: [Link]
-
Andre, M., et al. (1990). Coupled metabolic and photolytic pathway for degradation of pyridinedicarboxylic acids, especially dipicolinic Acid. PubMed. Available at: [Link]
-
Interactive Learning Paradigms, Incorporated. (2025). The MSDS HyperGlossary: Hygroscopic. Interactive Learning Paradigms, Incorporated. Available at: [Link]
-
Terra Universal. (2016). Moisture-Free Storage: Nitrogen or Desiccant?. Terra Universal. Available at: [Link]
-
Cai, C., & Zhang, Y. H. (2018). Estimating aqueous solubility and hygroscopicity of amino acid particles with COSMOtherm. Nature. Available at: [Link]
-
Ibis Scientific, LLC. (2025). The Role of Desiccants in Protecting Hygroscopic Chemicals. Ibis Scientific, LLC. Available at: [Link]
-
Augspurger, A., & Perriello, R. (n.d.). Best Practices for Proper Chemical Storage. The Synergist. Available at: [Link]
-
Various Authors. (2023). Hygroscopic material packing. ResearchGate. Available at: [Link]
-
Chan, C. K., & Chan, M. N. (2005). Hygroscopicity of water-soluble organic compounds in atmospheric aerosols: amino acids and biomass burning derived organic species. PubMed. Available at: [Link]
-
Darr, J. P., et al. (2018). The Hydropathy Scale as a Gauge of Hygroscopicity in Sub-Micron Sodium Chloride-Amino Acid Aerosols. ACS Publications. Available at: [Link]
-
Kubica, P., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. National Center for Biotechnology Information. Available at: [Link]
-
European Chemicals Agency. (n.d.). pyrrolidine-2,3-dicarboxylic acid hydrochloride — Chemical Substance Information. ECHA. Available at: [Link]
-
Liu, Y., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics. Available at: [Link]
-
Liu, Q., et al. (2020). Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. PubMed. Available at: [Link]
-
CNGBdb. (n.d.). Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles. CNGBdb. Available at: [Link]
-
New Jersey Department of Health. (n.d.). Pyrrolidine - Hazard Summary. NJ.gov. Available at: [Link]
-
Organic Chemistry Portal. (2008). Catalysis of 3-Pyrrolidinecarboxylic Acid and Related Pyrrolidine Derivatives in Enantioselective anti-Mannich-Type Reactions. Organic Chemistry Portal. Available at: [Link]
-
Johnson, B. M., et al. (2016). Biotransformation of Daclatasvir In Vitro and in Nonclinical Species: Formation of the Main Metabolite by Pyrrolidine δ-Oxidation and Rearrangement. PubMed. Available at: [Link]
-
MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]
Sources
- 1. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 2. ibisscientific.com [ibisscientific.com]
- 3. Estimating aqueous solubility and hygroscopicity of amino acid particles with COSMOtherm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hygroscopicity of water-soluble organic compounds in atmospheric aerosols: amino acids and biomass burning derived organic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acp.copernicus.org [acp.copernicus.org]
- 6. Biotransformation of Daclatasvir In Vitro and in Nonclinical Species: Formation of the Main Metabolite by Pyrrolidine δ-Oxidation and Rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Coupled metabolic and photolytic pathway for degradation of pyridinedicarboxylic acids, especially dipicolinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quality Control of Amino Acids & Peptides: A Guide - Bachem [bachem.com]
- 10. pyrrolidine-2,3-dicarboxylic acid hydrochloride | 1706418-84-9 [sigmaaldrich.com]
- 11. terrauniversal.com [terrauniversal.com]
- 12. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein Amino Acid Analysis-Techniques, Instruments, and Applications - Creative Proteomics [creative-proteomics.com]
A Senior Application Scientist's Guide to EAAT Blockade: Pyrrolidine-2,3-dicarboxylic acid (PDC) vs. TBOA
Abstract
Excitatory Amino Acid Transporters (EAATs) are pivotal in regulating glutamatergic neurotransmission and preventing excitotoxicity by clearing glutamate from the synaptic cleft.[1][2] Pharmacological blockade of these transporters is a critical technique for investigating synaptic function, neuronal signaling, and the pathophysiology of numerous neurological disorders. This guide provides an in-depth comparison of two widely used, non-selective EAAT inhibitors: L-trans-Pyrrolidine-2,4-dicarboxylic acid (PDC) and DL-threo-β-Benzyloxyaspartate (DL-TBOA). We will dissect their distinct mechanisms of action, compare their potency and selectivity profiles with supporting data, and provide field-proven experimental protocols to empower researchers in making an informed choice for their specific experimental needs.
Introduction: The Gatekeepers of Glutamatergic Signaling
The EAAT family, comprising five subtypes (EAAT1-5), is essential for maintaining low extracellular glutamate concentrations.[2] These transporters, located on both neurons and glial cells, utilize ion gradients to drive glutamate into the cell against its concentration gradient.[3] The glial transporters EAAT1 (GLAST) and EAAT2 (GLT-1) are responsible for the vast majority of glutamate uptake in the brain, making them critical for synaptic integrity.[1] Dysregulation of EAAT function is implicated in devastating conditions like amyotrophic lateral sclerosis (ALS), Alzheimer's disease, and ischemic stroke.[1][4] Consequently, pharmacological tools that modulate EAAT activity are indispensable for both basic and translational neuroscience research.[5]
Profiling the EAAT Blockers
L-trans-Pyrrolidine-2,4-dicarboxylic acid (PDC): The Competitive Substrate
PDC is a conformationally constrained analog of glutamate. Its primary mechanism of inhibition is competitive binding to the glutamate recognition site on the transporter.[6] Crucially, PDC is not just a blocker but also a substrate; it is actively transported into the cell by EAATs.[7][8] This dual nature has profound experimental implications. By competing with endogenous glutamate for uptake, PDC effectively increases extracellular glutamate levels. However, its transport can also induce heteroexchange, causing the release of intracellular glutamate, and can generate its own transporter-mediated currents, which can complicate electrophysiological recordings.[6][7]
DL-threo-β-Benzyloxyaspartate (DL-TBOA): The Non-Transportable Blocker
In contrast to PDC, DL-TBOA is a potent, competitive inhibitor that is not transported by EAATs.[7][9] It binds to the transporter but does not undergo the conformational changes required for translocation across the membrane. This makes TBOA a "pure" blocker. Its action more directly reflects the consequences of inhibiting glutamate uptake without the confounding variables of being a substrate, such as inducing transporter currents or causing heteroexchange-mediated glutamate release.[7] This characteristic often makes TBOA the preferred tool for cleanly isolating the effects of uptake inhibition, particularly in electrophysiology.[10][11]
Head-to-Head Comparison: PDC vs. TBOA
The choice between PDC and TBOA hinges on understanding their fundamental mechanistic differences and how these translate to experimental outcomes.
Mechanism of Action: A Tale of Two Inhibitors
The most critical distinction lies in their interaction with the transporter cycle.
-
PDC (Substrate Inhibitor): Competes with glutamate and is transported. This can lead to a phenomenon known as reverse transport or heteroexchange, where the uptake of PDC facilitates the efflux of internal glutamate, further elevating extracellular levels.[6][7] This property can be useful for studying transporter reversal but is a significant confound if the goal is simply to block forward uptake.
-
DL-TBOA (Non-transportable Inhibitor): Binds competitively but is not translocated. It effectively locks the transporter in an outward-facing conformation, preventing the binding and uptake of glutamate.[7] This provides a cleaner blockade of glutamate clearance. The differential effects of these mechanisms have been demonstrated in vivo, where DL-TBOA produces a much larger accumulation of extracellular glutamate and more significant excitotoxic damage compared to PDC at similar concentrations.[12]
Potency and Selectivity Across EAAT Subtypes
Both PDC and TBOA are considered broad-spectrum EAAT inhibitors, but they exhibit different potency profiles across the major subtypes.
| Compound | EAAT1 (GLAST) | EAAT2 (GLT-1) | EAAT3 (EAAC1) |
| L-trans-2,4-PDC (Kᵢ, µM) | ~20[8] | ~20[8] | ~109[8] |
| DL-TBOA (IC₅₀, µM) | ~70[13] | ~6[13] | ~6[13] |
| Table 1: Comparative inhibitory potency of PDC and DL-TBOA at human EAAT subtypes. Data are compiled from uptake assays in HEK293 cells. Note that values can vary between experimental systems and species. |
From this data, it's clear that DL-TBOA is significantly more potent at EAAT2 and EAAT3 than at EAAT1.[13] In contrast, PDC shows relatively similar potency for EAAT1 and EAAT2.[8] This is a key consideration, as EAAT2 is the most abundant transporter in the brain and responsible for the bulk of glutamate clearance.[1][14] For experiments targeting EAAT2-dominant systems, DL-TBOA offers a more potent blockade.
Experimental Implications and Considerations
-
For Electrophysiology: DL-TBOA is generally superior. Because it is not transported, it does not generate the ionic currents associated with the transporter cycle itself.[7][15] This allows for the unambiguous study of synaptic currents (e.g., NMDA or AMPA receptor-mediated currents) that are prolonged or enhanced due to the block of glutamate clearance.[16] Applying PDC in such an experiment would introduce a non-synaptic current, complicating data interpretation.
-
For Uptake Assays: Both compounds are effective. However, the goal of the experiment matters. If the aim is simply to inhibit the uptake of a radiolabeled substrate, both will work. TBOA provides a more direct block, while PDC's effects will be a combination of competitive inhibition and competition for transport.
-
For Studying Transporter Reversal: PDC is the appropriate tool. Its nature as a transportable substrate allows researchers to investigate the mechanisms and consequences of heteroexchange and reverse transport, which are pathologically relevant in conditions like ischemia.[1][7]
Experimental Protocol: Assessing EAAT Blockade
A foundational method for quantifying EAAT inhibition is the radiolabeled substrate uptake assay. This protocol provides a robust framework for comparing the potency of inhibitors like PDC and TBOA.
Protocol: Measuring EAAT Inhibition via Radiolabeled Substrate Uptake Assay
This protocol is adapted for cells heterologously expressing a specific EAAT subtype (e.g., HEK293 cells).[17]
Objective: To determine the IC₅₀ value of an inhibitor by measuring its ability to block the uptake of L-[³H]glutamate.
Materials:
-
HEK293 cells transfected with the EAAT subtype of interest
-
24-well cell culture plates
-
Krebs-Henseleit buffer (KHB), pH 7.4
-
L-[³H]glutamate (specific activity ~50 Ci/mmol)
-
Unlabeled L-glutamate
-
Test inhibitors (PDC, TBOA) at various concentrations
-
Lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation fluid and vials
-
Liquid scintillation counter[18]
Procedure:
-
Cell Preparation: Seed transfected HEK293 cells in 24-well plates and grow to ~90% confluency.[19]
-
Assay Initiation: Aspirate the culture medium. Wash the cells twice with 1 mL of room temperature KHB.
-
Inhibitor Pre-incubation: Add 450 µL of KHB containing the desired concentration of the inhibitor (e.g., TBOA from 1 nM to 100 µM) to each well. For control wells, add KHB with vehicle. Incubate for 10-15 minutes at 37°C.[19]
-
Substrate Addition: Add 50 µL of KHB containing L-[³H]glutamate and unlabeled L-glutamate to achieve a final desired concentration (e.g., 50 nM L-[³H]glutamate).
-
Uptake Incubation: Incubate the plate at 37°C for a predetermined linear uptake period (typically 5-10 minutes, established in preliminary time-course experiments).[20]
-
Assay Termination: Rapidly terminate the uptake by aspirating the radioactive solution and immediately washing the cells three times with 1 mL of ice-cold KHB. This rapid, cold wash is critical to remove extracellular radiolabel without allowing significant efflux.
-
Cell Lysis: Add 500 µL of lysis buffer to each well and incubate for at least 30 minutes on a shaker to ensure complete cell lysis.[19]
-
Quantification: Transfer the lysate from each well into a scintillation vial, add 4 mL of scintillation fluid, and count the radioactivity using a liquid scintillation counter.[18]
-
Data Analysis: Determine non-specific uptake from wells containing a saturating concentration of an inhibitor (e.g., 1 mM TBOA). Subtract this value from all other measurements. Plot the percent inhibition against the log of inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀.
Workflow Diagram: Substrate Uptake Assay```dot
Sources
- 1. Glutamate transporter EAAT2: regulation, function, and potential as a therapeutic target for neurological and psychiatric disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and functional dynamics of Excitatory Amino Acid Transporters (EAAT) [aimspress.com]
- 3. Glutamate transporter subfamily | Transporters | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. A Medicinal Chemistry Perspective on Excitatory Amino Acid Transporter 2 Dysfunction in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. The glutamate transport inhibitor L-trans-pyrrolidine-2,4-dicarboxylate indirectly evokes NMDA receptor mediated neurotoxicity in rat cortical cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of effects of DL-threo-beta-benzyloxyaspartate (DL-TBOA) and L-trans-pyrrolidine-2,4-dicarboxylate (t-2,4-PDC) on uptake and release of [3h]D-aspartate in astrocytes and glutamatergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. L-trans-2,4-PDC | Glutamate (EAAT) Transporters | Tocris Bioscience [tocris.com]
- 9. DL-TBOA | EAAT inhibitor | Hello Bio [hellobio.com]
- 10. Characterization of novel L-threo-beta-benzyloxyaspartate derivatives, potent blockers of the glutamate transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fast glutamate uptake via EAAT2 shapes the cone-mediated light offset response in bipolar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differential effects of the substrate inhibitor l-trans-pyrrolidine-2,4-dicarboxylate (PDC) and the non-substrate inhibitor DL-threo-beta-benzyloxyaspartate (DL-TBOA) of glutamate transporters on neuronal damage and extracellular amino acid levels in rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. A QUANTITATIVE ASSESSMENT OF GLUTAMATE UPTAKE INTO HIPPOCAMPAL SYNAPTIC TERMINALS AND ASTROCYTES: NEW INSIGHTS INTO A NEURONAL ROLE FOR EXCITATORY AMINO ACID TRANSPORTER 2 (EAAT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jneurosci.org [jneurosci.org]
- 16. Glial EAAT2 regulation of extracellular nTS glutamate critically controls neuronal activity and cardiorespiratory reflexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Restored glial glutamate transporter EAAT2 function as a potential therapeutic approach for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Still in Search for an EAAT Activator: GT949 Does Not Activate EAAT2, nor EAAT3 in Impedance and Radioligand Uptake Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Scientist Guide: Comparative Profiling of cis- vs. trans-Pyrrolidine-2,3-dicarboxylic Acid Hydrochloride
As a Senior Application Scientist in neuropharmacology, I frequently observe that the utility of a target compound lies in its conformational rigidity. Pyrrolidine-2,3-dicarboxylic acid (2,3-PDC) hydrochloride serves as a conformationally restricted analogue of glutamate. The stereochemical orientation of its C2 and C3 carboxylates—cis versus trans—is not merely a structural technicality; it is the definitive factor dictating whether the molecule acts as a convulsive receptor agonist or a modulator of extracellular glutamate dynamics.
This guide objectively compares the performance of cis- and trans-2,3-PDC enantiomers, providing the mechanistic causality and self-validating experimental protocols required for rigorous drug development and receptor profiling.
Pharmacological Divergence & Mechanistic Causality
To effectively deploy these compounds in preclinical models, we must understand why these enantiomers behave differently. The spatial arrangement of the pyrrolidine ring dictates the compound's docking within the N-methyl-D-aspartate (NMDA) receptor's glutamate-binding cleft.
-
D,L-cis-2,3-PDC Hydrochloride: This isomer demonstrates a profound ability to reduce sodium-independent [3H]-L-glutamate binding in cerebral plasma membranes[1]. Because sodium-independent binding is a hallmark of ionotropic receptor interaction, this confirms its role as a direct receptor ligand. In vivo, intracerebroventricular administration of cis-2,3-PDC induces generalized tonic-clonic convulsions. This pathology is fully protected by the coadministration of the NMDA antagonist MK-801, confirming strict NMDA receptor mediation[1].
-
L-trans-2,3-PDC Hydrochloride: The trans configuration also acts as an NMDA receptor agonist but is heavily utilized to study excitotoxic mechanisms and receptor heterogeneity[2]. Furthermore, trans-2,3-PDC has been implicated in evoking extracellular glutamate levels in the striatum, making it a critical tool for studying neurotransmitter release and uptake dynamics[3].
Fig 1. Mechanistic pathways of cis- and trans-2,3-PDC via NMDA receptor activation.
Quantitative Data Comparison
When selecting an enantiomer as a pharmacological tool, quantitative binding and behavioral data must drive the decision. The table below summarizes the field-proven performance metrics of both isomers.
Table 1: Pharmacodynamic & Behavioral Profiles of 2,3-PDC Enantiomers
| Parameter | cis-2,3-PDC Hydrochloride | trans-2,3-PDC Hydrochloride |
| Primary Target | NMDA Receptor[1] | NMDA Receptor[2] |
| Receptor Binding | Reduces Na+-independent[3H]-Glu binding[1] | High affinity agonist (IC50 ~1.2 µM)[2] |
| In Vivo Pathology | Generalized tonic-clonic convulsions (7.5-25 nmol)[1] | Excitotoxic neuronal damage (CA1/CA4)[2] |
| Pharmacological Rescue | Blocked fully by MK-801; Partial by DNQX[1] | Blocked fully by MK-801[2] |
| Extracellular Glu | Not the primary driver | Evokes striatal glutamate levels[3] |
Self-Validating Experimental Protocols
To establish trustworthiness in your assay design, protocols must be self-validating. Here, we detail two orthogonal workflows to evaluate the receptor binding and extracellular modulation of 2,3-PDC isomers.
Protocol A: Sodium-Independent Radioligand Binding (Receptor Affinity)
Causality & Design: To isolate ionotropic receptor binding from excitatory amino acid transporters (EAATs), the assay buffer must be strictly sodium-free. EAATs rely on the Na+ electrochemical gradient; omitting it effectively silences transporter-mediated uptake, ensuring the measured [3H]-glutamate displacement is exclusively receptor-driven[1].
-
Tissue Preparation: Prepare lysed membrane fractions from adult rat cortex using a 50 mM Tris-acetate buffer (pH 7.4).
-
Incubation: Incubate 50 µg of membrane protein with 10 nM [3H]-L-glutamate and varying concentrations (1 µM - 100 µM) of cis- or trans-2,3-PDC HCl.
-
Validation Checkpoint: Run parallel control tubes with 10 µM MK-801 (a non-competitive NMDA antagonist) to validate that the displaced binding is NMDA-specific[1].
-
Quantification: Terminate the reaction via rapid vacuum filtration over glass fiber filters, wash with ice-cold Tris-acetate, and quantify via liquid scintillation counting.
Protocol B: Ex Vivo μ-Low-Flow-Push–Pull Perfusion (Extracellular Dynamics)
Causality & Design: Traditional microdialysis probes cause significant tissue trauma, leading to artificially inflated basal glutamate levels. By utilizing a miniaturized μ-low-flow-push–pull perfusion (μLFPS) probe (approx. 30 μm outer diameter), we minimize tissue damage, allowing for the accurate measurement of trans-2,3-PDC-evoked extracellular glutamate[4].
-
Tissue Preparation: Prepare 300 μm thick mouse hippocampal tissue slices in artificial cerebrospinal fluid (aCSF: 124 mM NaCl, 3 mM KCl, 2 mM CaCl2, bubbled with 95% O2 / 5% CO2)[4].
-
Probe Insertion: Insert the concentric fused-silica capillary μLFPS probe into the CA1 region.
-
Perfusion: Perfuse aCSF containing 10 mM trans-2,3-PDC HCl at a low flow rate (10–30 nL/min) to evoke glutamate release[4].
-
Validation Checkpoint: Separate and quantify the perfusate using micellar electrokinetic chromatography (MEKC) coupled with LED-induced fluorescence to confirm the specific elevation of glutamate against other background amino acids[4].
Fig 2. Workflow for evaluating 2,3-PDC enantiomers via binding and microdialysis.
References
- Source: nih.
- Source: nih.
- Source: acs.
- Source: ovid.
Sources
- 1. D,L-cis-2,3-Pyrrolidine dicarboxylate alters [3H]-L-glutamate binding and induces convulsions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methylation of the NMDA receptor agonist L-trans-2,3-pyrrolidine-dicarboxylate: enhanced excitotoxic potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Bioanalytical Quantification of Pyrrolidine-2,3-dicarboxylic Acid Hydrochloride: An HPLC-MS/MS Perspective
In the landscape of drug development, the precise and accurate quantification of novel chemical entities in biological matrices is a cornerstone of pharmacokinetic, toxicokinetic, and efficacy studies. The validation of the analytical methods employed for this purpose is not merely a procedural formality but a critical assurance of data integrity, directly impacting regulatory decisions. This guide provides an in-depth comparison of analytical methodologies for the quantification of pyrrolidine-2,3-dicarboxylic acid hydrochloride, a polar, small molecule that presents unique analytical challenges. As the primary focus, we will detail a robust Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS) method, validated according to the principles of the ICH M10 and FDA guidelines, and compare its performance against established alternative techniques.[1][2]
The inherent polarity of pyrrolidine-2,3-dicarboxylic acid hydrochloride makes it poorly retained on conventional reversed-phase HPLC columns, necessitating specialized chromatographic strategies.[3] Furthermore, its presence in complex biological matrices requires highly selective and sensitive detection to ensure reliable quantification, particularly at low concentrations. This guide is intended for researchers, scientists, and drug development professionals seeking to establish and validate a reliable bioanalytical method for this and structurally similar polar analytes.
The Gold Standard: A Validated HILIC-MS/MS Method
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely recognized for its superior sensitivity and selectivity in bioanalysis.[4] For polar compounds like pyrrolidine-2,3-dicarboxylic acid hydrochloride, a HILIC approach is particularly advantageous as it promotes retention of hydrophilic analytes, allowing for effective separation from endogenous matrix components.[5][6]
Experimental Protocol: HILIC-MS/MS Quantification
This protocol outlines a validated method for the quantification of pyrrolidine-2,3-dicarboxylic acid hydrochloride in human plasma.
1. Sample Preparation: Protein Precipitation
The objective of sample preparation is to extract the analyte from the biological matrix while removing interfering substances.[7] A simple and efficient protein precipitation is often sufficient for plasma samples when using a highly selective detection method like MS/MS.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (e.g., pyrrolidine-2,3-dicarboxylic acid-¹³C₅,¹⁵N hydrochloride). The use of a stable isotope-labeled internal standard is crucial as it co-elutes with the analyte and compensates for variability in sample processing and matrix effects.[6]
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 acetonitrile:water with 0.1% formic acid).
2. Chromatographic Conditions
-
HPLC System: A high-performance liquid chromatography system capable of delivering accurate gradients.
-
Column: A HILIC column (e.g., Acquity UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm) is selected for its ability to retain polar compounds.[5][6]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-1 min: 90% B
-
1-5 min: Linear gradient to 50% B
-
5-5.1 min: Linear gradient to 90% B
-
5.1-8 min: 90% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Pyrrolidine-2,3-dicarboxylic acid: To be determined experimentally based on the parent ion and a stable fragment ion.
-
Internal Standard: To be determined experimentally based on the labeled parent ion and its corresponding fragment.
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Diagram of the HILIC-MS/MS Workflow
Caption: Workflow for the quantification of pyrrolidine-2,3-dicarboxylic acid.
Method Validation According to ICH M10 Guidelines
A full validation of this bioanalytical method is essential to ensure its reliability for its intended purpose.[5] The following parameters must be assessed:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is evaluated by analyzing blank plasma from at least six different sources.
-
Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte. A calibration curve should be prepared with a blank sample and at least six non-zero concentrations. The linearity should be assessed by a regression analysis with a correlation coefficient (r²) > 0.99.
-
Accuracy and Precision: The closeness of the determined value to the true value (accuracy) and the reproducibility of the measurements (precision). This is evaluated at a minimum of four concentration levels: lower limit of quantification (LLOQ), low, medium, and high quality control (QC) samples. Acceptance criteria are typically within ±15% (±20% at the LLOQ) for both accuracy and precision.
-
Recovery: The efficiency of the extraction procedure. It is determined by comparing the analyte response in a pre-extracted spiked sample to that of a post-extracted spiked sample.
-
Matrix Effect: The alteration of the analyte's ionization due to co-eluting matrix components. This is assessed by comparing the response of the analyte in a post-extracted spiked sample to the response of the analyte in a neat solution.
-
Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term bench-top, long-term storage).
Alternative Analytical Methodologies: A Comparative Overview
While HILIC-MS/MS represents the state-of-the-art for this application, other techniques can be employed, each with its own set of advantages and limitations.
Alternative 1: Pre-column Derivatization with HPLC-UV/Fluorescence
This classical approach involves chemically modifying the analyte to introduce a chromophore or fluorophore, enabling detection by UV or fluorescence detectors.[1][8]
-
Principle: Pyrrolidine-2,3-dicarboxylic acid, lacking a strong chromophore, is derivatized with a reagent such as o-phthalaldehyde (OPA) or dansyl chloride.[1][9] The resulting derivative is more hydrophobic and can be separated on a reversed-phase C18 column.
-
Advantages:
-
Lower instrumentation cost compared to MS/MS.
-
Robust and widely available technology.
-
-
Disadvantages:
-
Derivatization adds an extra step to sample preparation, which can be time-consuming and a source of variability.
-
Lower sensitivity and selectivity compared to MS/MS, potentially leading to higher LLOQs and interference from matrix components.[8]
-
The stability of the derivative needs to be carefully evaluated.
-
Alternative 2: Ion-Exchange Chromatography (IEC) with Post-column Derivatization
IEC is a powerful technique for separating ionic compounds like amino acids and their analogs.[2][10]
-
Principle: The analyte is separated on an ion-exchange column based on its charge. After separation, the eluent is mixed with a derivatizing agent (e.g., ninhydrin) in a post-column reactor, and the colored product is detected by a UV-Vis detector.[10][11]
-
Advantages:
-
Highly effective for separating complex mixtures of amino acids.[2]
-
Robust and well-established methodology.
-
-
Disadvantages:
-
Requires specialized instrumentation, including a post-column reactor and pump for the derivatizing reagent.
-
Longer run times compared to modern HPLC-MS/MS methods.
-
Lower sensitivity than MS/MS.
-
Diagram Comparing Analytical Approaches
Caption: Comparison of analytical strategies for polar small molecules.
Performance Comparison of Analytical Methods
The choice of an analytical method is often a balance between performance requirements and practical considerations such as cost and sample throughput. The following table provides a comparative summary of the expected performance of the three discussed methods for the quantification of pyrrolidine-2,3-dicarboxylic acid hydrochloride.
| Performance Parameter | HILIC-MS/MS | Pre-column Derivatization HPLC-UV/Fluorescence | Ion-Exchange Chromatography (IEC) |
| Linearity (r²) | > 0.995 | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 - 10 ng/mL | 50 - 200 ng/mL | 100 - 500 ng/mL |
| Accuracy (% Bias) | < 15% | < 15% | < 20% |
| Precision (%RSD) | < 15% | < 15% | < 20% |
| Selectivity | Very High | Moderate | High |
| Matrix Effect | Potential for ion suppression/enhancement; mitigated by internal standard | Moderate | Low |
| Sample Throughput | High | Moderate | Low |
| Instrumentation Cost | High | Low | Moderate |
| Method Development Complexity | Moderate to High | Moderate | High |
Conclusion
For the bioanalytical quantification of pyrrolidine-2,3-dicarboxylic acid hydrochloride, a validated HILIC-MS/MS method stands out as the superior choice, offering unparalleled sensitivity, selectivity, and high throughput. These attributes are crucial for generating the reliable data needed to support drug development programs. While alternative methods such as pre-column derivatization with HPLC-UV/Fluorescence and ion-exchange chromatography have their merits, particularly in terms of cost, they generally do not match the performance of LC-MS/MS for demanding bioanalytical applications. The selection of the most appropriate method should be guided by a thorough consideration of the specific requirements of the study, including the desired sensitivity, the complexity of the biological matrix, and available resources. Adherence to rigorous validation guidelines, such as ICH M10, is paramount regardless of the chosen methodology to ensure the integrity and regulatory acceptance of the generated data.[1][2][5]
References
-
U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), & Center for Veterinary Medicine (CVM). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH Harmonised Guideline M10: Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Prinsen, H. C., Schiebergen-Bronkhorst, N. G., van der Ham, M., van der Krogt, J. A., & de Sain-van der Velden, M. G. (2016). Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry. Journal of Inherited Metabolic Disease, 39(4), 543–551. [Link]
-
BioPharma Services Inc. (2023, February 6). BA Method Development: Polar Compounds. [Link]
-
Csapó, J., Némethy, T., Folestad, S., & Tivesten, A. (2009). Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. Acta Universitatis Sapientiae, Alimentaria, 2(1), 5-20. [Link]
-
Biochrom. How does an Amino Acid Analyser work?[Link]
-
Shimadzu. Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method. [Link]
-
Panaskar, S. N., & Singh, S. K. (2023). Quantification of Amino Acids in Plasma by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS). Chromatographia, 86(7), 567-572. [Link]
-
Magiera, S., & Baranowska, I. (2021). Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. Journal of Analytical Science and Technology, 12(1), 22. [Link]
-
U.S. Department of Health and Human Services, Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2025, January 29). An Overview of Sample Preparation Methods for Bioanalytical Analysis: Introduction, Recent Development and Application. [Link]
-
Biotrial. GLP Quantitative Bioanalysis using LC-MS/MS. [Link]
-
LCGC International. (2024, December 16). Quantifying Dicarboxylic Acids Using an Optimized LC–MS/MS Method. [Link]
-
International Journal of Scientific & Technology Research. (2016, May 15). Sample Preparation In Bioanalysis: A Review. [Link]
-
PubMed. (2012, June 15). LC-MS metabolomics of polar compounds. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. CRO | Bioanalysis | GLP Quantitative Bioanalysis : LC-MS/MS | Biotrial [biotrial.com]
- 5. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Proline in Human Serum by a Robust LC-MS/MS Method: Application to Identification of Human Metabolites as Candidate Biomarkers for Esophageal Cancer Early Detection and Risk Stratification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. Accurate quantification of modified cyclic peptides without the need for authentic standards - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nebiolab.com [nebiolab.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. LC-MS/MS method for Proline-Glycine-Proline and acetylated Proline-Glycine-Proline in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Pyrrolidine-2,3-dicarboxylic acid hydrochloride vs. THA: A Comprehensive Guide to Glutamate Transport Inhibition
In the landscape of neuropharmacology, the precise modulation of Excitatory Amino Acid Transporters (EAATs) is paramount for decoupling the physiological clearance of glutamate from pathological excitotoxicity. When selecting a pharmacological tool to inhibit glutamate transport, researchers frequently encounter two distinct classes of molecules: substrate inhibitors and non-transportable blockers .
This guide provides an objective, data-driven comparison between two widely utilized compounds: Pyrrolidine-2,3-dicarboxylic acid hydrochloride (L-trans-2,3-PDC) and DL-threo-beta-hydroxyaspartic acid (THA) . By analyzing their mechanistic divergence, off-target profiles, and experimental validation workflows, this guide equips drug development professionals with the insights needed to design robust glutamatergic assays.
Pharmacological Profiles & Mechanistic Divergence
To utilize these compounds effectively, one must understand the causality behind their interaction with the EAAT transport cycle. EAATs are secondary active transporters that couple the uptake of one glutamate molecule to the cotransport of 3 Na⁺ and 1 H⁺, followed by the counter-transport of 1 K⁺ 1.
DL-threo-beta-hydroxyaspartic acid (THA): The Substrate Inhibitor
THA is a potent, competitive, and broad-spectrum inhibitor of EAAT1–4 . However, it is a transportable substrate.
-
The Causality of Heteroexchange: Because THA acts as an alternative substrate, it undergoes full translocation across the plasma membrane. Its intracellular accumulation forces the transporter to re-orient its binding site outward. This reverse cycling actively expels endogenous intracellular L-glutamate into the synaptic cleft—a phenomenon known as heteroexchange . Consequently, while THA blocks the uptake of exogenous radioligands in vitro, it paradoxically increases extracellular glutamate in vivo, limiting its utility in neuroprotection studies.
Pyrrolidine-2,3-dicarboxylic acid (L-trans-2,3-PDC): The Non-Transportable Blocker
It is crucial to distinguish L-trans-2,3-PDC from its widely used isomer, 2,4-PDC (which is a substrate). L-trans-2,3-PDC is a conformationally restricted glutamate analog that acts as a non-transportable blocker, exhibiting a 10-fold higher potency at EAAT2 compared to other subtypes 1.
-
The Causality of Blockade: The rigid C2–C3 bond restriction within the pyrrolidine ring allows 2,3-PDC to bind the EAAT2 recognition site with high affinity (K_i ~ 33 µM) but physically prevents the conformational changes required for the transporter's alternating access mechanism 2. Therefore, it occludes the pore without inducing heteroexchange.
-
Critical Caveat: L-trans-2,3-PDC exhibits significant off-target activity as an NMDA receptor agonist (EC50 ~16 µM), which induces excitotoxicity independently of its transporter effects 3.
Fig 1. Mechanistic divergence between substrate inhibitors (THA) and true blockers (2,3-PDC).
Quantitative Data Comparison
The following table summarizes the kinetic and pharmacological parameters distinguishing the two compounds, providing a quick-reference guide for assay design.
| Pharmacological Parameter | Pyrrolidine-2,3-dicarboxylic acid (L-trans-2,3-PDC) | DL-threo-beta-hydroxyaspartic acid (THA) |
| Primary Mechanism | Non-transportable Blocker | Transportable Substrate Inhibitor |
| EAAT Selectivity | EAAT2 (10-fold preference over other subtypes) | Broad-spectrum (EAAT1, EAAT2, EAAT3, EAAT4) |
| Glutamate Uptake IC50/Ki | ~33 µM (K_i) | ~17–40 µM (IC50) |
| Heteroexchange Induction | No (Attenuates metabolic efflux) | Yes (Triggers endogenous glutamate release) |
| Major Off-Target Effects | NMDA Receptor Agonist (EC50 ~16 µM) | Non-transportable inhibitor at EAAT5 |
| In Vivo Excitotoxicity | High (Driven by direct NMDA agonism) | High (Driven by reversed glutamate transport) |
Experimental Validation: Self-Validating Efflux Protocol
To empirically validate whether an inhibitor acts as a substrate (like THA) or a blocker (like 2,3-PDC), researchers must employ a [³H]D-aspartate efflux assay in isolated synaptosomes 2.
Why is this a self-validating system? By pre-loading synaptosomes with a radiolabeled, non-metabolizable glutamate analog ([³H]D-aspartate), the assay isolates transporter mechanics from intracellular metabolism. If the test compound is a substrate, it will force the radioligand out of the cell via the transporter's alternating access mechanism. If it is a true blocker, it will lock the transporter, trapping the radioligand inside and maintaining basal efflux levels.
Step-by-Step Methodology
-
Synaptosome Isolation : Isolate rat forebrain synaptosomes using an isotonic Percoll/sucrose discontinuous gradient. Centrifuge at 10,000 × g for 20 minutes to obtain the purified P2 fraction.
-
Radioligand Loading : Incubate synaptosomes (100 µg protein) with 50 nM [³H]D-aspartate at 37°C for 30 minutes in oxygenated artificial cerebrospinal fluid (aCSF).
-
Extracellular Wash : Centrifuge the suspension at 16,000 × g for 1 minute at 4°C. Wash the pellet twice with cold aCSF to remove all extracellular radioligand.
-
Inhibitor Challenge : Resuspend the pellet and divide into three distinct treatment cohorts:
-
Control Cohort: aCSF buffer only.
-
THA Cohort (Substrate): Add 100 µM THA.
-
2,3-PDC Cohort (Blocker): Add 100 µM L-trans-2,3-PDC.
-
-
Efflux Measurement : Incubate all cohorts for exactly 10 minutes at 37°C. Terminate the reaction by rapid vacuum filtration.
-
Quantification : Measure the radioactivity remaining in the synaptosomal fraction versus the filtrate using a liquid scintillation counter.
-
Expected Outcome: The THA cohort will show a massive shift of [³H]D-aspartate into the filtrate (confirming heteroexchange). The 2,3-PDC cohort will retain [³H]D-aspartate in the synaptosomes at levels identical to the control (confirming pore occlusion without translocation).
-
Fig 2. Self-validating synaptosomal efflux assay to determine inhibitor transportability.
References
-
Vandenberg, R. J., & Ryan, R. M. (2013). Mechanisms of Glutamate Transport. Physiological Reviews.[Link]
-
Koch, H. P., et al. (1999). Nontransportable Inhibitors Attenuate Reversal of Glutamate Uptake in Synaptosomes Following a Metabolic Insult. Molecular Pharmacology.[Link]
-
Chamberlin, A. R., et al. (1997). Methylation of the NMDA receptor agonist L-trans-2,3-pyrrolidine-dicarboxylate: enhanced excitotoxic potency and selectivity. Toxicology and Applied Pharmacology.[Link]
Sources
Proper Disposal of Pyrrolidine-2,3-dicarboxylic Acid Hydrochloride: A Technical Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of pyrrolidine-2,3-dicarboxylic acid hydrochloride (CAS No. 1706418-84-9). As a trusted partner in your research, we are committed to providing value beyond the product itself by ensuring you have the necessary information for safe laboratory operations. This document is intended for researchers, scientists, and drug development professionals who handle this chemical.
Immediate Safety and Hazard Assessment
Pyrrolidine-2,3-dicarboxylic acid hydrochloride is a solid powder that should be handled with care. The primary hazards associated with this compound are related to its irritant properties.
GHS Hazard Classification
Based on available data, pyrrolidine-2,3-dicarboxylic acid hydrochloride is classified with the following hazards:
| Hazard Statement | Description | GHS Pictogram |
| H303 | May be harmful if swallowed | GHS07 (Exclamation Mark) |
| H315 | Causes skin irritation | GHS07 (Exclamation Mark) |
| H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) |
| H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) |
Personal Protective Equipment (PPE)
Due to the irritant nature of this compound, appropriate PPE is mandatory to prevent exposure.
Caption: Essential PPE for handling Pyrrolidine-2,3-dicarboxylic acid hydrochloride.
Spill Management and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
Small Spills
For small spills of solid pyrrolidine-2,3-dicarboxylic acid hydrochloride:
-
Evacuate and Ventilate: If in a poorly ventilated area, evacuate personnel and increase ventilation.
-
Containment: Gently cover the spill with a dry, inert absorbent material such as sand, earth, or vermiculite. Do not use combustible materials like sawdust.
-
Collection: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste. Avoid generating dust.
-
Decontamination: Clean the spill area with a damp cloth or sponge. Dispose of cleaning materials as hazardous waste.
-
Personal Hygiene: Wash hands thoroughly after cleanup.
Large Spills
For large spills, or if the spill occurs in a confined space:
-
Evacuate Immediately: Evacuate the area and prevent re-entry.
-
Alert Authorities: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Ventilate (if safe to do so): Increase ventilation to the area.
-
Isolate: Isolate the area to prevent the spread of the material.
Disposal Procedures
Proper disposal is critical to ensure the safety of personnel and the environment. As this compound is an acidic, chlorinated organic, it must be treated as hazardous chemical waste.
Waste Segregation and Storage
Proper segregation of chemical waste is a cornerstone of laboratory safety.
Caption: Segregation of Pyrrolidine-2,3-dicarboxylic acid hydrochloride waste.
Step-by-Step Disposal Protocol
-
Collection:
-
Collect waste pyrrolidine-2,3-dicarboxylic acid hydrochloride, including contaminated materials, in a designated, compatible, and clearly labeled hazardous waste container.
-
The container should be made of a material resistant to acids and chlorinated compounds (e.g., high-density polyethylene - HDPE).
-
The label should clearly state "Hazardous Waste" and include the full chemical name: "Pyrrolidine-2,3-dicarboxylic acid hydrochloride".
-
-
Neutralization (for dilute aqueous solutions only):
-
This step should only be performed by trained personnel in a fume hood with appropriate PPE.
-
Small quantities of dilute aqueous solutions may be neutralized before disposal.
-
Slowly add a dilute solution of a weak base (e.g., sodium bicarbonate) to the acidic solution while stirring.
-
Monitor the pH. The final pH should be between 6 and 8.
-
This neutralized solution may still be considered hazardous waste depending on local regulations and the presence of other chemicals. Consult your EHS department.
-
Never attempt to neutralize the solid compound directly.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste container by a licensed chemical waste disposal company.
-
The recommended method of disposal for this type of compound is typically high-temperature incineration at a permitted hazardous waste facility.
-
Do not dispose of this chemical down the drain or in regular trash.
-
Regulatory Considerations
Disposal of hazardous waste is regulated by local, state, and federal agencies. It is the responsibility of the waste generator to ensure compliance with all applicable regulations. Always consult your institution's EHS department for specific guidance and procedures.
References
- BenchChem. (2025). Chiral Pool Synthesis from (R)-Pyrrolidine-3-Carboxylic Acid: A Technical Guide for Drug Discovery. Benchchem.com.
- ChemicalBook. (2026, January 13). PYRROLIDINE-3-CARBOXYLIC ACID HYDROCHLORIDE | 953079-94-2. Chemicalbook.com.
- Fisher Scientific. (2016, February 1). Safety Data Sheet: Pyrrolidine-3-carboxylic acid. Fishersci.com.
- PubChem. (n.d.). Pyrrolidine-2,3-dicarboxylic acid hydrochloride.
- Santa Cruz Biotechnology, Inc. (n.d.). (3R)-pyrrolidine-3-carboxylic acid hydrochloride. Scbt.com.
- Sigma-Aldrich. (n.d.). Pyrrolidine. Sigmaaldrich.com.
- Sigma-Aldrich. (n.d.). Pyrrolidine-2,3-dicarboxylic acid hydrochloride | 1706418-84-9. Sigmaaldrich.com.
- Thermo Fisher Scientific. (2012, March 29). Safety Data Sheet: Pyridine-2,6-dicarboxylic acid. Fishersci.com.
-
Zhang, H., Mitsumori, S., Utsumi, N., Imai, M., Garcia-Delgado, N., Mifsud, M., Albertshofer, K., Ha-Yeon Cheong, P., Houk, K. N., Tanaka, F., & Barbas, C. F. (2008). Catalysis of 3-Pyrrolidinecarboxylic Acid and Related Pyrrolidine Derivatives in Enantioselective anti-Mannich-Type Reactions: Importance of the 3-Acid Group on Pyrrolidine for Stereocontrol. Journal of the American Chemical Society, 130(3), 875–886. [Link]
A Researcher's Guide to Handling Pyrrolidine-2,3-dicarboxylic acid hydrochloride: A Focus on Personal Protective Equipment
As a Senior Application Scientist, my primary goal is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist, offering a deep dive into the principles of chemical safety as they apply to Pyrrolidine-2,3-dicarboxylic acid hydrochloride. Understanding the why behind each safety measure is critical to fostering a proactive safety culture and ensuring the integrity of your work.
Pyrrolidine-2,3-dicarboxylic acid hydrochloride is a solid organic compound. Like many amine hydrochlorides, it is an acidic salt. Handling it in its powdered form requires diligent control measures to prevent irritation and exposure. The cornerstone of this control is the correct selection and use of Personal Protective Equipment (PPE).
Hazard Profile: Understanding the Risks
Before handling any chemical, a thorough understanding of its potential hazards is non-negotiable. This dictates every safety decision that follows. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Pyrrolidine-2,3-dicarboxylic acid hydrochloride presents several key hazards.[1]
| Hazard Classification | GHS Hazard Code | Potential Effect |
| Skin Irritation (Category 2) | H315 | Causes skin irritation upon contact.[1][2] |
| Serious Eye Irritation (Category 2A) | H319 | Causes serious, potentially damaging, eye irritation.[1][2] |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | H336 | May cause respiratory irritation if inhaled as dust.[1] |
| Acute Toxicity (Oral, Dermal, Inhalation) | H303, H313, H333 | May be harmful if swallowed, in contact with skin, or if inhaled.[1] |
The primary risks when handling the solid form of this compound are inadvertent contact with the skin and eyes, and the inhalation of fine dust particles. Therefore, our PPE strategy is designed to create a reliable barrier against these exposure routes.
Core Directive: Selecting Your Personal Protective Equipment
The selection of PPE is not a one-size-fits-all scenario. It must be tailored to the specific procedure and the quantities being handled. The following table outlines the recommended PPE for laboratory-scale operations involving Pyrrolidine-2,3-dicarboxylic acid hydrochloride.
| PPE Category | Specification | Rationale for Use |
| Eye and Face Protection | Safety glasses with side-shields (conforming to EN166 or ANSI Z87.1 standards).[3] A face shield should be worn over goggles for large quantities or when there is a significant splash risk. | The hydrochloride salt can be irritating or corrosive to the eyes. Side-shields are essential to protect against airborne particles.[1][2] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile, minimum 4-5 mil thickness). Gloves must be inspected for integrity before each use. | Prevents direct skin contact and subsequent irritation.[1][2] Proper glove removal technique is critical to avoid contaminating hands.[3] |
| Body Protection | A fully-buttoned laboratory coat. Consider a chemical-resistant apron for larger quantities. | Protects skin and personal clothing from spills and contamination.[2][4] |
| Respiratory Protection | Typically not required when handled within a certified chemical fume hood. If weighing or handling outside of a fume hood where dust may be generated, a NIOSH-approved N95 (or better) particulate respirator should be used. | Prevents the inhalation of fine dust particles, which can cause respiratory tract irritation.[1][5] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict protocol minimizes risk and ensures reproducibility. The following steps should be considered standard practice when working with Pyrrolidine-2,3-dicarboxylic acid hydrochloride.
Pre-Handling Safety Check
-
Verify Engineering Controls : Confirm that the chemical fume hood has a current certification and is functioning correctly.
-
Locate Emergency Equipment : Identify the locations of the nearest safety shower and eyewash station before beginning work. Ensure the pathway is unobstructed.[2]
-
Assemble Your PPE : Gather all necessary PPE. Inspect gloves for tears or pinholes. Ensure safety glasses are clean and fit properly.
PPE Donning Sequence (The "Clean-to-Dirty" Approach)
-
Lab Coat : Put on your lab coat and fasten all buttons.
-
Respirator (if required) : If a risk assessment indicates the need for respiratory protection, perform a seal check according to the manufacturer's instructions.
-
Eye Protection : Put on your safety glasses or goggles.
-
Gloves : Don your gloves last. Pull the cuffs of the gloves over the cuffs of your lab coat sleeves to create a seal.
Handling the Chemical
-
All manipulations of solid Pyrrolidine-2,3-dicarboxylic acid hydrochloride (e.g., weighing, transferring, preparing solutions) should be performed within a chemical fume hood to contain any dust.[3]
-
Use tools like spatulas and weigh boats to handle the powder. Avoid scooping with materials that could generate static electricity.
-
Keep containers tightly closed when not in use to prevent absorption of moisture and accidental spills.[3]
Post-Handling & PPE Doffing (The "Dirty-to-Clean" Approach)
-
Decontaminate : Wipe down the work surface in the fume hood and any equipment used.
-
Gloves : Remove gloves first, using a proper technique to avoid touching the outside of the glove with your bare hands.[3]
-
Lab Coat : Remove your lab coat, folding it inward to contain any potential contamination.
-
Eye Protection : Remove eye protection.
-
Respirator (if used) : Remove your respirator last.
-
Hygiene : Wash hands thoroughly with soap and water after removing all PPE.[2][3]
The following diagram illustrates the logical flow for determining the appropriate level of PPE.
Caption: PPE selection workflow for handling Pyrrolidine-2,3-dicarboxylic acid HCl.
Emergency & Disposal Plans
Emergency Procedures
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][3]
-
Skin Contact : Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water.[3][6] Seek medical attention if irritation persists.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult or they feel unwell, seek medical attention.[3][6]
-
Ingestion : Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][6]
Spill & Disposal Plan
-
Spills : For small spills, wear your full PPE. Gently sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[3][4] Clean the spill area thoroughly.
-
Waste Disposal : Dispose of waste Pyrrolidine-2,3-dicarboxylic acid hydrochloride and any contaminated materials (e.g., gloves, weigh boats) in accordance with local, state, and federal regulations. Do not discharge to sewer systems.[3] The material can typically be sent to a licensed chemical destruction plant.
By integrating these principles and protocols into your daily workflow, you build a foundation of safety that protects you, your colleagues, and the integrity of your scientific pursuits.
References
-
National Center for Biotechnology Information (n.d.). pyrrolidine-2,3-dicarboxylic acid hydrochloride. PubChem. Retrieved from [Link]
-
Acros PharmaTech Limited (2018, August 20). SAFETY DATA SHEET: (S)-2-Methylpyrrolidine-2-Carboxylic Acid Hydrochloride. Retrieved from [Link]
-
Kishida Chemical Co., Ltd. (2019, April 24). Safety Data Sheet: Sudan black B. Retrieved from [Link]
-
Elixirgen Scientific (n.d.). SAFETY DATA SHEET SECTION 1: PRODUCT AND COMPANY INFORMATION. Retrieved from [Link]
-
National Center for Biotechnology Information (n.d.). Pyrrole-2,3-dicarboxylic acid. PubChem. Retrieved from [Link]
-
Fisher Scientific (2009, June 18). SAFETY DATA SHEET: Potassium acetate. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
